Technical Documentation Center

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
  • CAS: 1423033-35-5

Core Science & Biosynthesis

Foundational

Chemical properties of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

An In-Depth Technical Guide to the Chemical Properties of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride Introduction: The Strategic Value of a Core Scaffold In the landscape of modern medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of drug discovery campaigns. The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged motif, offering a unique combination of structural rigidity, sp³-rich character, and improved physicochemical properties such as solubility and metabolic stability.[1][2] When functionalized with a 3,4-difluorophenyl group, the resulting molecule, 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride , becomes a highly valuable building block. The difluoro- substitution pattern is a well-established strategy for modulating electronic properties, improving binding affinity, and blocking metabolic pathways.[3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a crystalline solid whose properties are defined by the interplay between its azetidine core, the tertiary alcohol, and the difluorinated aromatic ring.

dot

G start1 1-Bromo-3,4-difluorobenzene reagent1 Mg, THF start2 N-Boc-azetidin-3-one reagent2 Grignard Reaction (THF, 0°C to RT) intermediate1 3,4-Difluorophenyl magnesium bromide reagent1->intermediate1 1. intermediate2 N-Boc-3-(3,4-difluorophenyl) azetidin-3-ol reagent2->intermediate2 2. reagent3 Acidic Deprotection (HCl in Dioxane) product 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride reagent3->product 3.

Caption: Proposed synthetic workflow for the target compound.

Exemplary Synthetic Protocol

This protocol describes a representative synthesis based on standard organometallic and protection group chemistry.

Step 1: Formation of Grignard Reagent

  • Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding a solution of 3,4-difluorophenylmagnesium bromide.

Step 2: Grignard Addition to N-Boc-azetidin-3-one

  • In a separate flame-dried flask under nitrogen, dissolve N-Boc-azetidin-3-one (1.1 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent from Step 1 to the azetidinone solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol) via column chromatography on silica gel.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified intermediate from Step 2 in a minimal amount of methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid in 1,4-dioxane (4M, 3-5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product will often precipitate. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether or pentane, collect the precipitate by filtration, wash with the same solvent, and dry under vacuum to yield the final hydrochloride salt.

Analytical Workflow for Quality Control

Confirming the identity and purity of the final compound is essential. A standard workflow integrates spectroscopic and chromatographic techniques.

dot

G start Synthesized Product Batch hplc HPLC-UV/MS (Purity & Identity) start->hplc nmr ¹H & ¹⁹F NMR (Structure Confirmation) hplc->nmr pass Batch Passes QC nmr->pass >95% Purity Correct Structure fail Batch Fails QC nmr->fail Impure or Incorrect Structure release Release for Use pass->release repurify Repurify or Resynthesize fail->repurify

Caption: Standard analytical workflow for compound validation.

Exemplary HPLC Protocol for Purity Assessment

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Chemical Reactivity and Stability Profile

The reactivity of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride is governed by the inherent ring strain of the azetidine core and the nature of its substituents.

dot

Caption: Key reactive sites on the molecule.

  • Azetidine Ring Strain: The four-membered ring possesses significant angle strain (~27 kcal/mol), making it more susceptible to ring-opening reactions than larger heterocycles like pyrrolidine or piperidine. [1]However, it is generally more stable than the analogous three-membered aziridine ring.

  • pH Stability: The stability of N-aryl azetidines can be highly dependent on pH. [4]The electron-withdrawing nature of the 3,4-difluorophenyl ring is expected to decrease the basicity (pKa) of the azetidine nitrogen. In strongly acidic conditions, protonation of the nitrogen can facilitate nucleophilic attack and ring-opening, although the compound is supplied as a stable hydrochloride salt, indicating good stability under moderately acidic conditions. [4]* Tertiary Alcohol: The tertiary alcohol is positioned at a benzylic-like position, which can stabilize a potential carbocation intermediate. This makes it susceptible to Sₙ1-type substitution reactions or elimination under acidic conditions to form an enamine or azetidinium species.

  • Secondary Amine: As a hydrochloride salt, the amine is protonated and non-nucleophilic. However, upon neutralization with a base, the free secondary amine becomes a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination.

  • Difluorophenyl Ring: The two fluorine atoms are strong electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing the fluorine.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 2: Hazard Identification and Safety Precautions

Category Information Source(s)
GHS Pictogram GHS07 (Harmful/Irritant) [5]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or chemical fume hood. [5][7]
Handling Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin and eyes. [5][7]
Storage Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Recommended to store at 4°C, sealed and away from moisture. [6][8]

| In Case of Exposure | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5]|

Applications in Research and Drug Discovery

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is not an end-product therapeutic but a strategic building block for creating more complex molecules with potential biological activity.

  • Scaffold for Novel Therapeutics: The rigid azetidine core serves as an excellent scaffold to orient substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets. It is considered a bioisostere for other saturated rings and can improve drug-like properties. [9][10]* Introduction of Key Pharmacophores: The 3,4-difluorophenyl motif is frequently used in drug design to enhance metabolic stability by blocking potential sites of oxidation and to modulate ligand-receptor binding through favorable electrostatic or hydrogen-bonding interactions.

  • Use in Structure-Activity Relationship (SAR) Studies: As a readily available intermediate, it allows for the systematic exploration of SAR. The secondary amine can be functionalized with a wide variety of side chains, while the tertiary alcohol can be used as a handle for further modification, enabling the rapid generation of compound libraries for high-throughput screening.

Conclusion

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a well-defined chemical entity whose value lies in the strategic combination of a strained, rigid azetidine core and an electronically-tuned difluorophenyl ring. Its chemical properties—characterized by the nucleophilicity of the free amine, the reactivity of the tertiary alcohol, and the inherent strain of the four-membered ring—make it a versatile intermediate for synthetic chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in advancing drug discovery and development programs.

References

  • Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Retrieved from [Link]

  • Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Retrieved from [Link]

  • Exelixis. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride in water vs organic solvents

This technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride . It is designed for researchers requiring precise solve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride . It is designed for researchers requiring precise solvent selection data for synthesis workup, purification (recrystallization), and formulation development.

Technical Reference & Determination Guide

Compound Identity:

  • IUPAC Name: 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride[1]

  • CAS Number: 1423033-35-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.63 g/mol (Salt form)

  • Core Motif: Azetidine ring with a tertiary alcohol and a lipophilic fluorinated phenyl group.

Executive Summary: Solubility Landscape

The solubility of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride is governed by the competition between its ionic head group (protonated azetidine nitrogen) and its lipophilic tail (3,4-difluorophenyl moiety).

Unlike the highly water-soluble parent compound (azetidin-3-ol), the addition of the difluorophenyl group significantly increases lipophilicity (


), altering the solvent compatibility. The hydrochloride salt form retains water solubility but enables precipitation in non-polar organic ethers.
Qualitative Solubility Matrix (Standard Temperature & Pressure)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Aqueous Water (

)
Soluble Dissolution / Formulation
Aqueous Water (

)
Insoluble (Converts to Free Base)Extraction / Workup
Polar Protic Methanol, EthanolHighly Soluble Recrystallization solvent
Polar Aprotic DMSO, DMFHighly Soluble Stock solutions / Reaction medium
Chlorinated Dichloromethane (DCM)Sparingly Soluble Partitioning (favors aqueous phase)
Ethers Diethyl Ether, MTBE, THFInsoluble Anti-solvent (Precipitation)
Hydrocarbons Hexane, TolueneInsoluble Impurity washing

Critical Insight: The most effective purification strategy utilizes the solubility differential between Methanol (high solubility) and Diethyl Ether (insoluble). A "dissolve and crash" method is recommended for isolating the pure salt.

Physicochemical Mechanics

To control the behavior of this compound, one must understand the driving forces behind its solvation.

The "Salt-Switch" Mechanism

The solubility of this intermediate is pH-dependent.

  • Acidic/Neutral Conditions: The azetidine nitrogen is protonated (

    
    ). The ionic lattice energy is overcome by high-dielectric solvents (Water, DMSO, MeOH), leading to solvation.
    
  • Basic Conditions: Deprotonation yields the free base. The loss of the ionic charge allows the lipophilic difluorophenyl group to dominate, causing the compound to crash out of water and partition into organic solvents like Ethyl Acetate or DCM.

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's state (Salt vs. Free Base).

SolubilityLogic Start Target: 3-(3,4-Difluorophenyl) azetidin-3-ol HCl Solvent_Check Select Solvent System Start->Solvent_Check Polar Polar Solvents (Water, MeOH, DMSO) Solvent_Check->Polar High Dielectric NonPolar Non-Polar Solvents (Ether, Hexane, Toluene) Solvent_Check->NonPolar Low Dielectric Result_Polar Dissolution (Solvation Shell Forms) Polar->Result_Polar Result_NonPolar Precipitation (Lattice Energy Dominates) NonPolar->Result_NonPolar Base_Treat Treat with NaOH/NaHCO3 (pH > 9) Result_Polar->Base_Treat If Extraction Needed Free_Base Free Base Form (Lipophilic) Base_Treat->Free_Base Extract Extract into DCM/EtOAc Free_Base->Extract

Figure 1: Solubility decision tree illustrating the phase behavior of the hydrochloride salt versus the free base.

Experimental Determination Protocol

Since specific quantitative solubility values (mg/mL) can vary by crystal polymorph and purity, use this Self-Validating Protocol to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Screen (High Throughput)

Objective: Determine saturation limits in key solvents.

  • Preparation: Weigh 50 mg of 3-(3,4-difluorophenyl)azetidin-3-ol HCl into three separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A: Add Methanol in 100

      
       increments.
      
    • Vial B: Add Water in 100

      
       increments.
      
    • Vial C: Add DCM in 100

      
       increments.
      
  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Endpoint Determination: Record the volume (

    
    ) required to achieve full visual dissolution (clear solution, no particulates).
    
  • Calculation:

    
    
    
Protocol B: Anti-Solvent Crystallization Test

Objective: Validate purification solvents.

  • Dissolve 100 mg of the compound in the minimum amount of Methanol (approx. 0.5 - 1.0 mL).

  • Slowly add Diethyl Ether or MTBE dropwise while stirring.

  • Observation:

    • Immediate Cloudiness: Indicates excellent anti-solvent pairing (Ideal for high-yield recovery).

    • Oiling Out: Indicates the anti-solvent is added too fast or the polarity gap is too wide. (Correction: Add a bridge solvent like Isopropanol).

Process Chemistry Applications

Recrystallization Strategy

For pharmaceutical purity (>99%), recrystallization is preferred over chromatography for this salt.

  • Solvent System: Methanol / MTBE.

  • Procedure: Dissolve in hot Methanol. Filter hot to remove insolubles. Cool to room temperature. Slowly add MTBE until turbidity persists. Cool to 4°C.[2]

  • Why: Methanol solvates the ionic head; MTBE forces the lipophilic tail to aggregate, reforming the crystal lattice while leaving impurities in the mother liquor.

Synthesis Workup (Isolation)

If synthesizing this compound from the Boc-protected intermediate:

  • Deprotection: Use HCl in Dioxane or Methanol.

  • Isolation: Do not evaporate to dryness (leads to sticky gums).

  • Precipitation: Pour the reaction mixture directly into a 10x volume of Diethyl Ether . The product will precipitate as a white, filterable solid.[3]

References

  • Fluorochem. (n.d.). 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azetidin-3-ol derivatives. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Foundational

CAS number and identifiers for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

[1] Executive Summary This technical guide profiles 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride , a critical pharmacophore scaffold used in modern medicinal chemistry.[1] Characterized by a strained four-membered a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide profiles 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride , a critical pharmacophore scaffold used in modern medicinal chemistry.[1] Characterized by a strained four-membered azetidine ring substituted with a geminal hydroxyl group and a metabolically robust 3,4-difluorophenyl moiety, this compound serves as a high-value building block for fragment-based drug discovery (FBDD).[1] Its structural properties allow for the modulation of basicity (pKa), reduction of lipophilicity (LogD), and restriction of conformational freedom in downstream active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and PROTAC linkers.[1]

Chemical Identity & Identifiers

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 2,4-difluoro or 3,5-difluoro analogs).[1] The data below refers specifically to the 3,4-difluoro isomer in its hydrochloride salt form.

Identifier TypeTechnical Specification
Chemical Name 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
CAS Number (HCl Salt) 1423033-35-5
CAS Number (Free Base) 1257293-85-8 (Generic reference for base, verify specific isomer availability)
Molecular Formula C₉H₉F₂NO[1][2][3][4] · HCl
Molecular Weight 221.63 g/mol (Salt) / 185.17 g/mol (Base)
SMILES (Salt) OC1(CNC1)C2=CC=C(F)C(F)=C2.Cl
InChI Key FVMLZXROLJMPOL-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexane)

Critical Note on Stoichiometry: Commercial batches are typically supplied as the mono-hydrochloride salt (1:1).[1][5] However, the hygroscopic nature of azetidine salts requires precise moisture content analysis (Karl Fischer titration) prior to use in stoichiometric coupling reactions.[5]

Structural Analysis & Physicochemical Properties[5]

The Fluorine Effect

The 3,4-difluoro substitution pattern is not arbitrary.[1][5] In medicinal chemistry, this motif is employed to:

  • Block Metabolic Hotspots: The fluorine atoms at positions 3 and 4 prevent oxidative metabolism (CYP450-mediated hydroxylation) of the phenyl ring, significantly extending the half-life (

    
    ) of the parent drug.[1]
    
  • Modulate Lipophilicity: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity less than chlorine or methyl groups, often optimizing the LogD for membrane permeability.[5]

The Azetidine Advantage

Replacing larger saturated heterocycles (pyrrolidine, piperidine) with azetidine lowers the lipophilicity (lowering LogP) and reduces the basicity of the secondary amine.[5] This "pKa tuning" is essential for improving oral bioavailability and reducing off-target hERG channel inhibition.[1][5]

Synthetic Utility & Applications

This compound is primarily utilized as a Late-Stage Functionalization Intermediate .[1][5]

Primary Synthetic Workflow

The synthesis typically involves the addition of an organometallic reagent to a protected azetidinone, followed by deprotection.[5]

SynthesisWorkflow cluster_conditions Critical Process Parameters Start N-Boc-3-Azetidinone Inter Intermediate: N-Boc-3-(3,4-difluorophenyl) azetidin-3-ol Start->Inter Grignard Addition (-78°C to RT) Reagent 3,4-Difluorophenyl Magnesium Bromide Reagent->Inter Deprotect Deprotection (4M HCl in Dioxane) Inter->Deprotect Cleavage Product Final Product: 3-(3,4-Difluorophenyl) azetidin-3-ol HCl Deprotect->Product Precipitation Note1 Anhydrous Conditions Required for Grignard Note2 Temp Control: Exothermic Deprotection

Figure 1: Standard synthetic route for the production of the hydrochloride salt. The N-Boc protecting group ensures regioselectivity during the Grignard addition.[1]

Application in Drug Discovery[1][6][7]
  • Kinase Inhibitors: The 3-hydroxy-3-arylazetidine motif is a known pharmacophore in JAK and MAPK pathway inhibitors, where the hydroxyl group can engage in hydrogen bonding with the kinase hinge region or solvent front.[1]

  • PROTAC Linkers: As noted in recent literature, functionalized azetidines serve as rigid, hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs), connecting the E3 ligase ligand to the target protein binder [1].[5]

  • Bioisosterism: Used to replace gem-dimethyl or cyclopropyl groups to alter the vector of attached substituents.[1][5]

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical workflow is recommended for incoming raw material (RM) release.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[5]

  • Mobile Phase A: 0.1% TFA in Water.[5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide/Amine absorption) and 254 nm (Aromatic).[1][5]

  • Acceptance Criteria: Purity > 97.0% (Area %).

Proton NMR (¹H-NMR) Validation

The spectrum in DMSO-d₆ should exhibit:

  • Aromatic Region: Multiplets corresponding to the 1,3,4-substituted benzene ring (approx.[5] 7.1–7.6 ppm).[5]

  • Azetidine Ring: Two sets of doublets for the CH₂ protons (approx.[5] 4.0–4.5 ppm), showing roof effect due to geminal coupling.[5]

  • Exchangeable Protons: Broad singlet for OH (variable) and broad peaks for NH₂⁺ (approx.[5] 9.0–9.5 ppm) confirming the salt form.[5]

QC_Workflow Sample Raw Sample (Batch Recieved) Solubility Solubility Check (H2O/DMSO) Sample->Solubility HPLC HPLC Purity (>97%) Solubility->HPLC NMR 1H-NMR (Structure Confirmation) HPLC->NMR Chloride Silver Nitrate Test (Confirm HCl Salt) NMR->Chloride Decision Pass All Criteria? Chloride->Decision Release Release for Synthesis Decision->Release Yes Reject Quarantine / Recrystallize Decision->Reject No

Figure 2: Quality Control Decision Tree for verifying the identity and purity of the hydrochloride salt.

Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Desiccate strictly.[5]

  • Handling: Use in a fume hood.[1][5] Avoid dust formation.[5] The hydrochloride salt can evolve HCl gas if heated strongly or reacted with strong acids.[5]

References

  • PubChem . 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride (Compound Summary). Retrieved from [Link][1]

  • National Institutes of Health (NIH) .[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

Technical Safety Monograph: 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride Part 1: Executive Summary & Strategic Context The Molecule at the Intersection of Strain and Stability 3-(3,4-Difluorophenyl)azetidin-3-ol hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

Part 1: Executive Summary & Strategic Context

The Molecule at the Intersection of Strain and Stability 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (CAS: 1423033-35-5) represents a "privileged scaffold" in modern medicinal chemistry. The azetidine ring—a four-membered nitrogen heterocycle—introduces significant ring strain (~26 kcal/mol), offering unique conformational rigidity that can improve the metabolic stability and receptor selectivity of drug candidates. The addition of the 3,4-difluorophenyl group modulates lipophilicity and blocks metabolic oxidation sites, making this compound a high-value building block for CNS and oncology therapeutics.

The Safety Paradox While the hydrochloride salt form stabilizes the reactive azetidine amine, it introduces hygroscopicity and acidity. Furthermore, the combination of a strained ring and halogenated aromatic system necessitates a safety protocol that goes beyond standard "irritant" classifications. This guide moves beyond the static GHS labels to provide a dynamic, risk-based handling framework for researchers.

Part 2: Physicochemical Profile & Hazard Identification

2.1 The "Unknown Toxicity" Principle (Control Banding) As a research chemical, specific toxicological data (LD50) for this exact derivative is often sparse. Therefore, we apply a Control Banding approach, treating it as a Band 3 or 4 compound (High Potency/Unknown) until proven otherwise.

PropertySpecification / ObservationRisk Implication
Physical State White to off-white crystalline solidDust inhalation risk; requires local exhaust ventilation (LEV).
Salt Form Hydrochloride (HCl)Hygroscopic. Absorbs atmospheric moisture, leading to hydrolysis or "clumping," altering stoichiometry.
Acidity pH < 4 (in 10% aq. solution)Corrosive to mucous membranes; potential for acid burns upon contact with sweat/eyes.
Thermal Stability Melting Point > 150°C (dec.)Decomposition Hazard. High heat releases Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx).
Reactivity Azetidine Ring StrainPotential for ring-opening reactions with strong nucleophiles or oxidizers.

2.2 GHS Classification (Derived) Based on structural analogs (3-phenylazetidin-3-ol derivatives):

  • Signal Word: WARNING (Potential DANGER if treated as unknown potent API).

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][2][4]

Part 3: Risk Mitigation & Engineering Controls

3.1 The "Defense-in-Depth" Handling Strategy Do not rely solely on PPE. Use the following hierarchy:

  • Primary Barrier (Engineering):

    • Weighing must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with HEPA filtration.

    • Why? Electrostatic powders disperse easily. The HEPA filter captures potent dust; the charcoal/exhaust removes acidic vapors.

  • Secondary Barrier (Procedural):

    • Static Control: Use an ionizing fan or anti-static weighing boat. Azetidine salts are prone to static charge, causing "fly-away" powder.

    • Solvent Selection: Dissolve in DMSO or Methanol inside the hood before transport to analytical instruments (LC-MS/NMR).

  • Tertiary Barrier (PPE):

    • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (long cuff, 8 mil).

    • Respiratory: If working outside a hood (not recommended), use a P100/N95 respirator with acid gas cartridges.

Part 4: Self-Validating Experimental Protocols

These protocols are designed to confirm the compound's integrity and safety before it enters a complex synthesis.

Protocol A: Identity & Salt Integrity Check

Objective: Confirm the substance is the HCl salt and has not hydrolyzed.

  • Visual Inspection: Check for clumping. If the solid is a sticky gum, it has absorbed water (hygroscopic failure).

  • Silver Nitrate Test (Qualitative):

    • Dissolve ~5 mg of compound in 1 mL deionized water.

    • Add 2 drops of 0.1 M AgNO₃ solution.

    • Result: Immediate white precipitate (AgCl) confirms the presence of the Chloride counter-ion.

    • Validation: If no precipitate forms, the compound may be the free base or degraded.

  • pH Verification:

    • Apply 1 drop of the aqueous solution to pH paper.

    • Target: pH 3.0 – 5.0.

    • Causality: If pH > 7, it is the free base. If pH < 2, it may be contaminated with excess HCl.

Protocol B: Safe Solubilization for Bioassays

Objective: Prepare a stock solution without degrading the strained ring.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred over water for stock solutions to prevent long-term hydrolysis of the azetidine ring.

  • Step-by-Step:

    • Calculate volume for 10 mM stock.

    • Add DMSO slowly down the side of the vial to reduce aerosolization.

    • Vortex gently. Do not sonicate excessively, as heat can degrade the strained ring.

    • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Self-Check: If the solution turns yellow/brown overnight, oxidative decomposition has occurred. Discard.

Part 5: Emergency Response & Visualizations

5.1 Fire & Decomposition

  • Hazard: Combustion releases Hydrogen Fluoride (HF) . While the quantity in a milligram-scale sample is low, the toxicity is high.

  • Action: Do not breathe smoke. Firefighters must wear full SCBA.

  • Extinguishing Media: Dry chemical or CO₂. Avoid water jet if possible to prevent acidic runoff, unless necessary for cooling.

5.2 Workflow Visualization

SafetyWorkflow Start Start: Receipt of Compound VisualCheck Visual Inspection: Is it free-flowing powder? Start->VisualCheck FailVisual STOP: Hygroscopic Failure. Recrystallize or Discard. VisualCheck->FailVisual No (Clumped/Sticky) Weighing Weighing Procedure: Inside Fume Hood + Ionizer VisualCheck->Weighing Yes Solubilization Solubilization: Dissolve in DMSO (Avoid Water for Stock) Weighing->Solubilization Validation Validation Step: Check pH (Acidic?) & Clarity Solubilization->Validation Validation->FailVisual Fail (Precipitate/Color Change) Experiment Proceed to Synthesis/Assay Validation->Experiment Pass

Caption: Decision-tree for the safe handling and validation of 3-(3,4-difluorophenyl)azetidin-3-ol HCl upon receipt.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309436 (Parent Azetidine Structure). Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • Couty, F., & Diederich, M. (2015). Azetidines: New perspectives for an old ring. Organic & Biomolecular Chemistry.[6][7] (Contextual citation for azetidine ring strain and reactivity).

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Basis for H302/H315/H319 classification of amine hydrochlorides).[1] Retrieved from [Link]

Sources

Foundational

The Azetidine Advantage: Strategic Deployment of 3-(3,4-Difluorophenyl)azetidin-3-ol HCl in FBDD

Topic: Role of 3-(3,4-Difluorophenyl)azetidin-3-ol HCl in Fragment-Based Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and FBDD Practitioners Executive Summary: Escap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-(3,4-Difluorophenyl)azetidin-3-ol HCl in Fragment-Based Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and FBDD Practitioners

Executive Summary: Escaping "Flatland"

In the modern era of Fragment-Based Drug Design (FBDD), the "Rule of Three" (Ro3) is no longer a ceiling but a baseline. The challenge has shifted from finding binders to finding growable binders that escape the 2D "flatland" of traditional aromatic hits.

3-(3,4-Difluorophenyl)azetidin-3-ol HCl (CAS: 1423033-35-5) represents a "privileged fragment"—a scaffold pre-encoded with high ligand efficiency (LE) and favorable physicochemical properties. Unlike simple planar heterocycles, this fragment offers a quaternary carbon center that enforces three-dimensionality (


), a polar hydroxyl handle for solubility, and a metabolically robust difluorophenyl warhead.

This guide dissects the utility of this specific fragment, detailing its physicochemical profile, structural advantages, and experimental protocols for its integration into lead generation campaigns.[1]

Physicochemical Profile & Structural Logic[2][3]

The utility of this fragment lies in its ability to balance lipophilicity with polarity while maintaining a low molecular weight.

Table 1: Physicochemical Properties of the Core Fragment
PropertyValueStrategic Implication
Molecular Weight 221.63 Da (HCl salt)Well within Ro3 (<300 Da), leaving mass "budget" for elaboration.
cLogP ~0.9 - 1.2Ideal range. High enough for hydrophobic pocket engagement, low enough to prevent non-specific binding.
TPSA ~40 ŲExcellent membrane permeability potential; the -OH and -NH provide balanced polarity.
H-Bond Donors/Acceptors 2 / 3The 3-OH group acts as a dual donor/acceptor, often anchoring the fragment via water bridges.
Fsp³ Score 0.33The azetidine ring breaks planarity, improving solubility and selectivity compared to phenyl-only fragments.
pKa (Azetidine NH) ~9.5 - 10.5Exists as a cation at physiological pH, favoring electrostatic interactions (e.g., with Asp/Glu residues).
The "Geminal" Effect

The 3,3-disubstitution pattern (gem-disubstitution) on the azetidine ring is critical. It creates a quaternary center that:

  • Restricts Conformation: Reduces the entropic penalty of binding by locking the phenyl ring and hydroxyl group into a defined vector relative to the amine.

  • Blocks Metabolism: The C3 position is sterically crowded and lacks protons, preventing oxidative metabolism (e.g., hydroxylation) at this typically vulnerable site.

Mechanistic Utility: The Fluorine & Azetidine Synergy

The 3,4-Difluorophenyl Motif

The specific inclusion of the 3,4-difluorophenyl group is not arbitrary. It serves three distinct roles in molecular recognition:

  • Orthogonal Multipolar Interactions: The C-F bond is highly polar but non-ionizable. It can engage in orthogonal dipolar interactions with backbone amides or carbonyls in the binding pocket.

  • Lipophilicity Modulation: Fluorine increases lipophilicity compared to hydrogen, aiding burial in hydrophobic sub-pockets, but the 3,4-pattern prevents the "grease ball" effect often seen with alkyl chains.

  • Metabolic Blocking: The 4-position is a hotspot for CYP450 oxidation (para-hydroxylation). Fluorine substitution effectively blocks this metabolic soft spot.

The Azetidine Vector

The azetidine nitrogen is the primary "growth vector." Unlike larger rings (piperidines), the azetidine ring is compact, meaning substituents added to the nitrogen are held closer to the core pharmacophore. This allows for:

  • Precise Vectoring: Probing adjacent sub-pockets with high spatial resolution.

  • Rigidity: The strained 4-membered ring is less floppy than a 5- or 6-membered ring, often resulting in higher affinity per heavy atom (Ligand Efficiency).

Experimental Protocols

Protocol A: 19F-NMR Fragment Screening

Because this fragment contains two chemically equivalent (or distinct, depending on rotation) fluorine atoms, it is an ideal candidate for 19F-NMR screening . This method is superior to SPR for this specific molecule due to the high sensitivity of the fluorine signal to changes in the chemical environment upon protein binding.

Workflow:

  • Stock Preparation: Dissolve 3-(3,4-Difluorophenyl)azetidin-3-ol HCl in d6-DMSO to 100 mM. (Note: The HCl salt improves solubility stability over the free base).

  • Assay Buffer: Phosphate buffer (pH 7.4), 10% D2O, 0.01% Triton X-100 (to prevent aggregation).

  • Sample Prep:

    • Reference: 50 µM Fragment + Buffer.

    • Experimental: 50 µM Fragment + 10 µM Target Protein.

    • Competition (Optional): Add known ligand to displace fragment.

  • Acquisition: Acquire 1D 19F-NMR spectra (with proton decoupling).

  • Analysis: Look for Line Broadening (T2 relaxation reduction) or Chemical Shift Perturbation (CSP) . A reduction in peak height >30% typically indicates binding.

Protocol B: Chemical Elaboration (Reductive Amination)

Once a hit is validated, the secondary amine is the handle for elaboration.

  • Reagents: Aldehyde/Ketone partner, Sodium Triacetoxyborohydride (STAB), DCM/DMF.

  • Step 1: Neutralize the HCl salt in situ using DIPEA (1.2 eq) in DCM.

  • Step 2: Add the aldehyde partner (1.0 eq) and stir for 30 min to form the iminium ion.

  • Step 3: Add STAB (1.5 eq) and stir at RT for 4-16h.

  • Validation: LC-MS monitoring. The azetidine nitrogen is less nucleophilic than a pyrrolidine; acid catalysis (acetic acid) may be required for sterically hindered ketones.

Visualization: Fragment Screening Workflow

The following diagram illustrates the decision logic for screening and evolving this specific fragment.

FBDD_Workflow Start Fragment Library Source: 3-(3,4-Difluorophenyl)azetidin-3-ol HCl Solubility QC: Solubility Check (d6-DMSO / Buffer) Start->Solubility Screen Primary Screen: 19F-NMR (T2 Relaxation) Solubility->Screen Hit_Decision Line Broadening > 30%? Screen->Hit_Decision Validation Validation: CSP (Titration) or SPR Hit_Decision->Validation Yes No_Bind Discard / Re-pool Hit_Decision->No_Bind No Growth Fragment Growing: Reductive Amination at Azetidine NH Validation->Growth Kd < 5mM Optimization Lead Optimization: Explore 3,4-Difluoro interactions Growth->Optimization

Figure 1: 19F-NMR driven workflow for screening and evolving fluorinated azetidine fragments.

Case Study Application: Monoamine Transporter Ligands

While this specific CAS is a building block, its structural class (3-aryl-azetidin-3-ols) has been validated in the design of ligands for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

The Challenge: Traditional tropane-based inhibitors are lipophilic and metabolically labile. The Solution: Replacing the tropane ring with the 3-aryl-azetidin-3-ol scaffold reduced molecular weight by ~40 Da and lowered cLogP while maintaining the critical distance between the aromatic ring and the basic nitrogen. Outcome: The 3,4-difluoro substitution pattern provided superior metabolic stability compared to the parent phenyl ring, blocking para-hydroxylation and extending half-life in microsomes.

References

  • Michalsen, B. T., et al. (2013). 3-Aryl-3-arylmethoxyazetidines.[2] A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hajduk, P. J., et al. (2007). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Robust and Scalable Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure serves as a valuable isostere for phenyl rings and other common motifs, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Specifically, the 3-hydroxy-3-aryl-azetidine substructure is a key pharmacophore in numerous biologically active agents. This application note provides a detailed, field-proven, and scalable synthetic route for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride, a critical building block for pharmaceutical research. The described two-step protocol is designed for high fidelity and scalability, emphasizing experimental causality and providing a self-validating framework for researchers.

Strategic Overview: The Grignard Addition Approach

The synthesis of 3-aryl-azetidin-3-ols can be approached through several methods. However, for directness and efficiency, the addition of an organometallic reagent to a suitably protected azetidin-3-one is the most reliable and scalable strategy.[3][4] This route allows for the direct and selective installation of the desired aryl group at the C3 position of the azetidine core.

Our synthetic strategy is a two-step sequence:

  • Nucleophilic Addition: A Grignard reaction between the commercially available 1-Boc-azetidin-3-one (1 ) and a Grignard reagent prepared from 1-bromo-3,4-difluorobenzene. This step constructs the core tertiary alcohol structure.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt (3 ).

This approach was chosen for its operational simplicity, use of readily available starting materials, and high potential yields, making it amenable to both small-scale research and large-scale production campaigns.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target 3-(3,4-Difluorophenyl)azetidin-3-ol HCl (3) Intermediate N-Boc-3-(3,4-Difluorophenyl)azetidin-3-ol (2) Target->Intermediate Deprotection / Salt Formation Precursors 1-Boc-azetidin-3-one (1) + 3,4-Difluorophenyl Grignard Intermediate->Precursors Grignard Addition Step2 Step 2: Deprotection (HCl in Dioxane) Intermediate->Step2 Step1 Step 1: Grignard Reaction (Anhydrous THF, -78°C to RT) Precursors->Step1 Purification1 Aqueous Workup & Column Chromatography Step1->Purification1 Purification2 Precipitation & Filtration Step2->Purification2 Purification1->Intermediate Purification2->Target

Caption: Overall synthetic workflow from precursors to the target molecule.

Detailed Experimental Protocols

Part A: Synthesis of 1-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (Intermediate 2)

This protocol details the nucleophilic addition of the Grignard reagent to the azetidinone core. The success of this step is critically dependent on maintaining anhydrous conditions to prevent quenching the highly reactive organometallic species.

Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.05 g, 43.2 mmol).

    • Add 20 mL of anhydrous tetrahydrofuran (THF).

    • In a separate dry flask, prepare a solution of 1-bromo-3,4-difluorobenzene (8.34 g, 43.2 mmol) in 40 mL of anhydrous THF.

    • Add approximately 10% of the bromide solution to the magnesium suspension. Gentle heating or the addition of a small iodine crystal may be required to initiate the reaction, evidenced by bubble formation and a gentle reflux.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Azetidinone:

    • In a separate 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-azetidin-3-one (1 ) (5.0 g, 29.2 mmol) in 100 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent solution via cannula into the azetidinone solution dropwise over 30 minutes. Maintaining the low temperature is crucial to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). This step hydrolyzes the magnesium alkoxide and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes to afford 1-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (2 ) as a white solid.[4]

ParameterExpected Value
Yield 75-85%
Purity (LCMS) >98%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.30-7.10 (m, 3H), 4.19 (d, 2H), 3.95 (d, 2H), 3.50 (s, 1H, -OH), 1.45 (s, 9H).
MS (ESI+) m/z 286.1 [M+H]⁺
Part B: Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (Target Molecule 3)

This final step involves the acid-catalyzed removal of the Boc protecting group. Using a solution of hydrogen chloride in an organic solvent allows for simultaneous deprotection and precipitation of the desired hydrochloride salt, simplifying isolation.

Protocol:

  • Deprotection and Salt Formation:

    • Dissolve 1-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (2 ) (5.0 g, 17.5 mmol) in 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.

    • To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (22 mL, 87.5 mmol) dropwise at room temperature.

    • Gas evolution (isobutylene) will be observed. Stir the reaction mixture at room temperature for 4 hours, during which a white precipitate will form.

  • Product Isolation:

    • After 4 hours, add diethyl ether (40 mL) to the suspension to further precipitate the product and reduce its solubility.

    • Stir the slurry for an additional 30 minutes.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

    • Dry the solid under high vacuum at 40 °C to a constant weight to yield 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (3 ) as a stable, crystalline solid.

ParameterExpected Value
Yield 90-97%
Purity (¹H NMR) >99%
Appearance White crystalline solid
¹H NMR (D₂O) δ 7.55-7.30 (m, 3H), 4.40 (t, 2H), 4.25 (t, 2H).
MS (ESI+) m/z 186.1 [M+H]⁺ (free base)

Troubleshooting and Mechanistic Insights

A successful synthesis relies on understanding potential failure points and their underlying chemical reasons.

Troubleshooting node_problem Problem Probable Cause Recommended Solution node_g1 Low yield in Grignard step (Part A) 1. Wet glassware/solvents quenching Grignard reagent. 2. Inactive magnesium surface. 3. Low reactivity of azetidinone. 1. Rigorously flame-dry all glassware; use freshly distilled anhydrous solvents. 2. Activate Mg with I₂ or 1,2-dibromoethane. 3. Allow reaction to stir longer at room temperature. node_d1 Incomplete Boc deprotection (Part B) 1. Insufficient acid or reaction time. 2. Inactive HCl solution. 1. Add additional equivalents of HCl solution and monitor by TLC/LCMS. 2. Use a freshly opened or titrated solution of HCl in dioxane. node_p1 Oily/gummy final product 1. Incomplete removal of solvent. 2. Impurities present from previous step. 1. Ensure thorough drying under high vacuum. 2. Triturate the product with a suitable solvent system (e.g., diethyl ether/acetone) to induce crystallization.

Caption: A troubleshooting guide for common synthetic issues.

Mechanistic Consideration: The Role of the Boc Group The Boc protecting group is essential for two reasons. First, it deactivates the azetidine nitrogen towards the Grignard reagent, preventing unwanted side reactions. Second, its steric bulk helps to maintain the integrity of the strained four-membered ring during the reaction. Its clean removal under acidic conditions, yielding volatile byproducts (CO₂ and isobutylene), makes it an ideal choice for this synthesis.[5]

Safety Precautions

  • Grignard Reagents: Highly reactive and can be pyrophoric. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use only in a well-ventilated chemical fume hood away from ignition sources.

  • Hydrogen Chloride (in Dioxane): Highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a chemical fume hood.

Conclusion

This application note details a robust, high-yielding, and scalable two-step synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride. By leveraging a direct Grignard addition to N-Boc-azetidin-3-one followed by a simple acid-mediated deprotection, this protocol provides a reliable method for accessing this valuable building block for drug discovery and development programs. The emphasis on experimental rationale and troubleshooting guidance ensures that researchers can confidently implement and adapt this procedure.

References

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Google Patents. (1984). Preparation of 1-substituted azetidin-e-ol derivitives. ZA843258B.
  • Google Patents. (1985). Preparation of 1-substituted azetidine-3-ol derivatives. EP0161722B1.
  • Google Patents. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
  • Couty, F., & Evano, G. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1972). 3-azetidinols. US3668196A.
  • Caruchet, R., et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • Reddy, L. M., et al. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]

  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. US20080312205A1.
  • Google Patents. (2016). The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
  • Ly, N. T., et al. (2013). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Parmar, D., & Perondi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

Sources

Application

Protocols for N-functionalization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

Topic: Protocols for N-functionalization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for N-functionalization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Application Note: AN-AZT-34DF [1]

Abstract

The 3-aryl-3-hydroxyazetidine scaffold is a privileged structural motif in modern drug design, serving as a conformationally restricted bioisostere for piperidines and morpholines.[1] Specifically, 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride (CAS 1423033-35-5) offers a unique combination of a polar "head" (tertiary alcohol) and a lipophilic, metabolically robust "tail" (difluorophenyl).[1] This guide provides optimized protocols for the N-functionalization of this scaffold, addressing the specific challenges posed by the hydrochloride salt form, the strained four-membered ring, and the tertiary benzylic-like alcohol.

Molecule Profile & Reactivity Analysis

Structural Considerations
  • Core: Strained azetidine ring (approx. 26 kcal/mol strain energy).[1]

  • Nucleophile: Secondary amine (N-H), available after neutralization of the HCl salt.

  • Electrophile Sensitivity: The C3 position features a tertiary alcohol geminal to an electron-deficient aryl ring (3,4-difluorophenyl).[1] While generally stable, harsh acidic conditions or strong Lewis acids can theoretically promote ionization/elimination, though this is disfavored by the high strain of forming an azetine double bond.

  • Salt Form: Supplied as the Hydrochloride (HCl) salt.[1] It is hygroscopic and typically requires free-basing for non-aqueous transition-metal catalysis.[1]

Solubility Data
SolventForm: HCl SaltForm: Free BaseApplication
Water Soluble (>50 mg/mL)InsolubleAqueous workups
DMSO SolubleSolubleStock solutions / SNAr
DCM Insoluble/SparinglySolubleAcylation / Reductive Amination
Toluene InsolubleSolublePd-Catalysis (Buchwald)
MeOH SolubleSolubleHydrogenation / Deprotection

Critical Pre-reaction Workflow: Free-Basing Strategies

Many functionalizations (especially Pd-catalyzed couplings) fail or proceed sluggishly if the amine is protonated.[1] Two strategies are recommended:

Strategy A: In-Situ Neutralization (For Acylation/SNAr)[1]
  • Best for: Amide couplings, Sulfonylation, Nucleophilic Aromatic Substitution.

  • Reagent: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA to the reaction mixture.

  • Note: Ensure the electrophile is not sensitive to the generated amine hydrochloride salts.[1]

Strategy B: Extractive Isolation (For Pd-Catalysis/Sensitive Aldehydes)[1]
  • Best for: Buchwald-Hartwig, Reductive Amination with sensitive aldehydes.[1]

  • Protocol:

    • Suspend the HCl salt (1.0 eq) in DCM (10 mL/g).

    • Add saturated aqueous NaHCO₃ or 1M NaOH (2.0 eq).

    • Stir vigorously for 15 minutes until the solid dissolves and partitions.

    • Separate organic layer; extract aqueous layer 2x with DCM/Isopropanol (3:1).[1]

    • Dry over Na₂SO₄ and concentrate immediately before use to avoid potential degradation (azetidines can oligomerize upon prolonged storage as free bases).[1]

Visual Workflow

G Start Starting Material: 3-(3,4-Difluorophenyl)azetidin-3-ol HCl FreeBase Free-Basing Step (DCM / aq. NaHCO3) Start->FreeBase Mandatory for Pd-chem Choice Select Functionalization Start->Choice In-situ base ok for Acylation FreeBase->Choice PathA Reductive Amination (Aldehydes/Ketones) Choice->PathA STAB / DCM PathB Pd-Catalyzed Arylation (Aryl Halides) Choice->PathB Pd(OAc)2 / RuPhos PathC Acylation / Sulfonylation (Acid Chlorides/Sulfonyl Chlorides) Choice->PathC DIPEA / DCM ProdA N-Alkyl Product (Tertiary Amine) PathA->ProdA ProdB N-Aryl Product (N-Aryl Azetidine) PathB->ProdB ProdC Amide / Sulfonamide PathC->ProdC

Caption: Decision tree for N-functionalization based on target moiety and reaction sensitivity.

Experimental Protocols

Protocol 1: Reductive Amination (N-Alkylation)

Objective: Installation of alkyl chains using aldehydes or ketones.[1] Mechanism: Formation of iminium ion followed by reduction.[1] Key Reagent: Sodium Triacetoxyborohydride (STAB) - preferred over NaCNBH₃ for safety and efficiency.[1]

  • Preparation: In a dry vial, suspend 3-(3,4-difluorophenyl)azetidin-3-ol HCl (1.0 mmol, 221 mg) in anhydrous 1,2-Dichloroethane (DCE) or DCM (5 mL).

  • Neutralization: Add DIPEA (1.2 mmol, 209 µL). Stir for 5 min until clear.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).[1]

    • Optional: If reaction is sluggish (ketones), add Acetic Acid (1.5 mmol) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30-60 minutes.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Caution: Mild gas evolution.[1]

  • Workup: Stir at RT for 4–16 hours. Quench with saturated aq. NaHCO₃. Extract with DCM.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). Azetidines are polar; consider using 1-5% NH₃ in MeOH if streaking occurs.[1]

Protocol 2: Buchwald-Hartwig N-Arylation

Objective: Coupling with aryl halides to form N-aryl azetidines.[1] Challenge: The 3-hydroxy group can coordinate Pd, potentially poisoning the catalyst. Use robust ligands.[1] Recommended System: RuPhos or XPhos precatalysts.[1]

  • Preparation: Use the Free Base form (prepared via Strategy B above).[1]

  • Reaction Setup: In a glovebox or purged Schlenk tube, combine:

    • Free Azetidine (1.0 mmol)[1]

    • Aryl Bromide/Chloride (1.0 mmol)[1]

    • Pd-Catalyst: RuPhos Pd G3 or XPhos Pd G3 (2–5 mol%).[1]

    • Base: NaOtBu (1.5 mmol) or Cs₂CO₃ (2.0 mmol).[1]

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Execution: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through a Celite pad.[1] Concentrate.

  • Purification: Silica gel chromatography.

    • Note: If the product contains the tertiary alcohol, it may be UV-active but check LCMS to distinguish from dehalogenated byproducts.

Protocol 3: N-Sulfonylation (Parallel Synthesis Ready)

Objective: Rapid generation of sulfonamide libraries.[1]

  • Mix: Dissolve Azetidine HCl salt (1.0 mmol) in DCM (4 mL).

  • Base: Add excess Triethylamine (TEA) (3.0 mmol).

  • Addition: Cool to 0 °C. Add Sulfonyl Chloride (1.1 mmol) dropwise.

  • Completion: Warm to RT and stir for 2 hours.

  • Wash: Wash with 1M HCl (to remove TEA and unreacted azetidine) followed by Brine.

    • Note: The 3-OH group is generally not reactive enough to sulfonylate under these mild conditions, ensuring chemoselectivity for the Nitrogen.

Analytical Characterization & QC

When validating the product, look for these diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Azetidine Ring Protons: Typically appear as two sets of doublets (or multiplets) around 3.5 – 4.5 ppm .[1] The geminal coupling and the rigidity of the ring create a distinct splitting pattern.

    • 3-OH Proton: If using DMSO-d6, the tertiary hydroxyl proton appears as a singlet (exchangeable) around 6.0 – 6.5 ppm .[1]

    • Aromatic Region: The 3,4-difluorophenyl group shows a characteristic multiplet pattern in the 7.1 – 7.5 ppm range.

  • LCMS:

    • Expect [M+H]+.

    • Warning: In acidic LCMS eluents (Formic acid/TFA), tertiary alcohols can sometimes show a water loss peak [M+H-18]+ as a minor or major ion source fragment.[1] Do not mistake this for the elimination byproduct in the bulk sample.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Alkylation Incomplete imine formation due to saltEnsure 1.0 eq DIPEA is added before aldehyde. Add molecular sieves.[1]
No Reaction in Buchwald Catalyst poisoning by OH or HCl tracesUse Free Base form.[1] Switch to RuPhos (highly robust for secondary amines).[1]
O-Acylation Observed Base too strong / Acyl chloride excessUse mild base (NaHCO3 biphasic) or strictly 1.05 eq of electrophile at 0°C.
Solidification/Gelling Product aggregationAzetidines can form aggregates.[1] Use MeOH/DCM mixtures for solubility.[1]

References

  • Molecule Identity & Properties

    • PubChem Compound Summary for CID 71497939 (3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride).[1] National Library of Medicine (US), National Center for Biotechnology Information. [Accessed 2026].[1]

    • URL: [Link][1]

  • General Azetidine Functionalization

    • Duncton, M. A. J. (2016).[2] "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv. (Detailed protocols on handling azetidine salts and reductive amination).

    • URL: [Link][1]

  • Buchwald-Hartwig Coupling on Azetidines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition, 47(34), 6338-6361. (Foundational text for selecting RuPhos/XPhos for secondary cyclic amines).

    • URL: [Link][1]

  • Reaction Safety & Handling

    • Fluorochem Safety Data Sheet (SDS).[1] "3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride."[1][3]

Sources

Method

Reaction conditions for coupling 3-(3,4-Difluorophenyl)azetidin-3-ol with carboxylic acids

Application Note: Chemoselective Amide Coupling of 3-(3,4-Difluorophenyl)azetidin-3-ol Executive Summary & Chemical Context This guide details the optimized reaction conditions for coupling 3-(3,4-difluorophenyl)azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amide Coupling of 3-(3,4-Difluorophenyl)azetidin-3-ol

Executive Summary & Chemical Context

This guide details the optimized reaction conditions for coupling 3-(3,4-difluorophenyl)azetidin-3-ol (referred to herein as Substrate-A ) with carboxylic acids.

Substrate-A represents a high-value scaffold in medicinal chemistry, often employed to introduce conformational rigidity and lower lipophilicity (LogD) compared to piperidine or pyrrolidine analogs. However, its unique structural features present specific synthetic challenges:

  • Chemoselectivity (N- vs. O-acylation): The molecule contains both a secondary amine (azetidine ring) and a tertiary alcohol. While the amine is significantly more nucleophilic, the tertiary alcohol at the C3 position creates steric bulk that can retard N-acylation, potentially inviting competitive O-acylation if highly reactive electrophiles (e.g., acid chlorides) are used without control.

  • Ring Strain & Stability: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh nucleophilic or acidic conditions.

  • Dehydration Risk: The tertiary benzylic-like alcohol is prone to acid-catalyzed dehydration (elimination) to form the corresponding alkene, although the electron-withdrawing 3,4-difluorophenyl group mitigates this carbocation-mediated pathway compared to electron-rich aryl analogs.

This guide prioritizes Amide Bond Formation (N-acylation) , the primary application for this scaffold.

Decision Matrix: Selecting the Right Coupling Agent

Not all acids react equally. Use this decision matrix to select the optimal protocol for your specific carboxylic acid partner.

CouplingDecision Start Analyze Carboxylic Acid IsHindered Is the Acid Sterically Hindered? (e.g., quaternary center, ortho-sub) Start->IsHindered Scale Reaction Scale? IsHindered->Scale No (Standard) ProtocolC Protocol C: Ghosez Reagent (Acid Chloride in situ) IsHindered->ProtocolC Yes (Difficult) ProtocolA Protocol A: HATU/DIPEA (High Yield, Fast) Scale->ProtocolA Discovery (<100 mg) Speed Priority ProtocolB Protocol B: T3P/Pyridine (Low Epimerization, Easy Workup) Scale->ProtocolB Process (>1g) Workup Priority

Figure 1: Decision tree for selecting coupling conditions based on steric demand and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, high-throughput synthesis, and valuable/scarce acids.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester in situ. The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the reaction for hindered amines like Substrate-A .

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substrate-A (HCl salt or free base) (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if using HCl salt; 2.0 equiv if free base)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (1.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.

  • Addition: Add Substrate-A (1.1 equiv). If Substrate-A is an HCl salt, add the remaining DIPEA (2.0 equiv) simultaneously to ensure neutralization.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If reaction stalls, heat to 40°C. Do not exceed 60°C to avoid O-acylation or decomposition.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with saturated NaHCO₃ (removes acid/HOBt byproducts).

    • Wash 1x with Water, 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Why this works: HATU is powerful enough to overcome the steric bulk of the gem-disubstituted C3 position on the azetidine without requiring heat.

Protocol B: The "Clean" Method (T3P)

Best for: Scale-up (>1g), avoiding column chromatography, and epimerization-prone chiral acids.

Mechanism: T3P (Propylphosphonic Anhydride) acts as a water-scavenging coupling agent.[3] It forms a mixed anhydride that reacts cleanly with the amine. Byproducts are water-soluble.[4]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substrate-A (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: Combine Carboxylic Acid, Substrate-A , and Solvent (EtOAc) in a flask.

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is chiral/sensitive.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Self-Validating Workup:

    • Add water to quench.[5]

    • Separate layers.[2]

    • Wash organic layer with 0.5 M HCl (removes Pyridine and unreacted Substrate-A).

    • Wash with 10% NaOH or NaHCO₃ (removes unreacted acid and phosphorus byproducts).

    • Result: The organic layer typically contains pure product requiring no chromatography.

Protocol C: The "Sledgehammer" (Ghosez Reagent)

Best for: Extremely unreactive/hindered carboxylic acids where HATU fails.

Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent), avoiding the harsh acidity of SOCl₂.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez Reagent (1.2 equiv). Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH and checking for methyl ester by LCMS).

  • In a separate flask, dissolve Substrate-A (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

  • Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Critical Control: Keep the reaction at 0°C for 30 mins, then RT. High temperatures with acid chlorides can force O-acylation of the tertiary alcohol.

Comparative Data & Troubleshooting

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Reaction Rate Fast (<2 hr)Moderate (2-12 hr)Fast (<1 hr)
Steric Tolerance HighModerateVery High
Chemoselectivity Excellent (N-only)Excellent (N-only)Good (Risk of O-acyl at high temp)
Purification Column usually requiredExtraction often sufficientColumn required
Cost HighModerateModerate

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Steric clash at the azetidine nitrogen.

    • Fix: Switch to Protocol C or use microwave irradiation (50°C, 15 min) with Protocol A.

  • Issue: O-Acylation (Ester formation).

    • Observation: Two peaks with same Mass (M+H) but different retention times, or bis-acylated product.

    • Fix: Lower the temperature.[4] Ensure slight excess of amine is used.[5] Avoid using DMAP (4-Dimethylaminopyridine), as it catalyzes alcohol acylation significantly.

  • Issue: Elimination (Dehydration to alkene).

    • Observation: Product mass is [M-18].

    • Cause: Strong acidic workup or high heat.

    • Fix: The 3,4-difluorophenyl group stabilizes the molecule, but avoid heating >80°C in acidic media. Use basic workups (NaHCO₃).

Mechanistic Visualization

The following diagram illustrates the chemoselectivity pathway. The steric bulk of the 3,4-difluorophenyl group directs the reaction but also protects the alcohol.

ReactionPathway Substrate 3-(3,4-difluorophenyl)azetidin-3-ol (Nucleophile) Interaction Kinetic Competition Substrate->Interaction Mix ActivatedAcid Activated Carboxylic Acid (Electrophile) ActivatedAcid->Interaction N_Attack N_Attack Interaction->N_Attack Path A: N-Attack (Fast, Kinetic Product) O_Attack O_Attack Interaction->O_Attack Path B: O-Attack (Slow, Sterically Hindered) Amide Amide N_Attack->Amide Desired Amide (Stable) Ester Ester O_Attack->Ester Undesired Ester (Trace w/o DMAP) Dehydration Alkene Byproduct (Elimination) Amide->Dehydration Strong Acid/Heat

Figure 2: Kinetic competition between N-acylation (Amide) and O-acylation (Ester). Path A is dominant due to the higher nucleophilicity of the amine and the steric shielding of the tertiary alcohol.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Patterson, A. W., et al. (2011). Protection of 3-Hydroxy-3-arylazetidines. Journal of Organic Chemistry (Context on reactivity of the 3-OH azetidine core).

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters.[3] Organic Process Research & Development.

Sources

Application

Application Notes and Protocols for Reductive Amination Using 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

Introduction: The Strategic Value of the 3-Aryl-3-hydroxyazetidine Scaffold The azetidine motif has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aryl-3-hydroxyazetidine Scaffold

The azetidine motif has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance solubility, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The 3-aryl-3-hydroxyazetidine substructure, in particular, offers a versatile three-dimensional scaffold for exploring chemical space. The tertiary alcohol provides a potential hydrogen bond donor, while the aryl group allows for a wide range of substitutions to modulate electronic and steric properties.

The incorporation of a 3,4-difluorophenyl group is a strategic design element. Fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] This application note provides a detailed guide to the N-functionalization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride via reductive amination, a robust and versatile method for C-N bond formation.[7]

Core Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone reaction in amine synthesis, proceeding in a two-stage, often one-pot, process.[8] It begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to yield an imine or a protonated iminium ion. A reducing agent, introduced concurrently or sequentially, selectively reduces the C=N double bond to afford the final amine product.[8][9]

A key aspect of successful reductive amination is the choice of a reducing agent that chemoselectively reduces the iminium ion in the presence of the starting carbonyl compound.[10][11] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reagent for this purpose, making it ideal for reactions with sensitive substrates.[11][12] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) minimizes the premature reduction of the aldehyde or ketone.[9]

Visualizing the Workflow: The Reductive Amination Cascade

The following diagram illustrates the key steps in the reductive amination of 3-(3,4-Difluorophenyl)azetidin-3-ol with a generic aldehyde (R-CHO).

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Azetidine 3-(3,4-Difluorophenyl)azetidin-3-ol (Free Base) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Substituted Product Iminium->Product + Hydride (H⁻) Reducer NaBH(OAc)₃ Reducer->Product Hydride Source Start

Caption: Reductive amination workflow.

Experimental Protocols

Critical Consideration: Handling the Hydrochloride Salt

The starting material, 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride, is a salt. The azetidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, it is essential to add a stoichiometric amount of a non-nucleophilic base to liberate the free amine before it can react with the carbonyl compound. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices for this purpose.

Protocol 1: General Procedure for Reductive Amination with Aldehydes

This protocol is designed for the reaction of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride with a variety of aliphatic and aromatic aldehydes.

Materials:

  • 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equivalents)

  • Triethylamine (TEA) (1.0 - 1.1 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive systems)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (1.0 equivalent).

  • Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1 M.

  • Add triethylamine (1.0 - 1.1 equivalents) and stir the suspension at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

  • Add the aldehyde (1.0 - 1.2 equivalents) to the solution and stir for an additional 30-60 minutes at room temperature to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.3 - 1.5 equivalents). Caution: The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Aldehyde Substrates

EntryAldehyde SubstrateEquivalentsReducing Agent (Equiv.)SolventTypical Yield (%)
1Benzaldehyde1.1NaBH(OAc)₃ (1.4)DCE85-95%
2Isobutyraldehyde1.2NaBH(OAc)₃ (1.5)THF75-85%
34-Methoxybenzaldehyde1.1NaBH(OAc)₃ (1.4)DCE80-90%
4Cyclohexanecarboxaldehyde1.2NaBH(OAc)₃ (1.5)DCE70-80%
Protocol 2: Reductive Amination with Ketones (with Catalytic Acid)

The reductive amination of ketones is generally slower than with aldehydes due to steric hindrance and the lower electrophilicity of the carbonyl carbon. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[13]

Materials:

  • 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

  • Ketone (1.2 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) (1.0 - 1.1 equivalents)

  • Glacial acetic acid (0.1 - 0.2 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the ketone (1.2 - 1.5 equivalents) and glacial acetic acid (0.1 - 0.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) in portions over 10 minutes.

  • Stir the reaction at room temperature, or gently heat to 40-50 °C if the reaction is sluggish, for 24-48 hours.

  • Monitor, quench, and purify as described in steps 7-12 of Protocol 1.

Expert Insights: Causality Behind Experimental Choices

  • Solvent Selection: 1,2-Dichloroethane (DCE) is often the solvent of choice as it is aprotic and effectively solubilizes the reagents. Tetrahydrofuran (THF) is a suitable alternative. Protic solvents like methanol can sometimes be used, but may lead to side reactions such as acetal formation or compete with the amine for reaction with the carbonyl.[13][14]

  • pH Control: The reaction is sensitive to pH. The formation of the iminium ion is acid-catalyzed, but a strongly acidic environment can protonate the starting amine, rendering it non-nucleophilic. The use of NaBH(OAc)₃, which releases acetic acid upon reaction, helps to maintain a suitable pH range for the reaction to proceed efficiently.[15]

  • Potential for Side Reactions: The tertiary benzylic alcohol in the 3-position of the azetidine ring could be susceptible to elimination or substitution reactions under strongly acidic conditions, potentially proceeding through a stabilized carbocation intermediate.[15] The mild conditions of NaBH(OAc)₃-mediated reductive amination are therefore highly advantageous to minimize such side pathways.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete liberation of the free amine.- Low reactivity of the carbonyl compound.- Deactivated reducing agent.- Ensure at least one full equivalent of base is added and allowed to stir before adding the carbonyl.- For ketones or sterically hindered aldehydes, add a catalytic amount of acetic acid and/or gently heat the reaction.- Use fresh, high-quality NaBH(OAc)₃.
Formation of Alcohol Byproduct - Reducing agent is too reactive.- Slow iminium ion formation.- Ensure you are using NaBH(OAc)₃ and not a more potent reductant like NaBH₄.- Allow more time for the amine and carbonyl to pre-mix before adding the reducing agent.
Unidentified Side Products - Instability of the 3-hydroxyazetidine scaffold.- Avoid strongly acidic conditions. Ensure the quench is performed promptly upon reaction completion. Consider running the reaction at a lower temperature.

Conclusion

The reductive amination of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a powerful and reliable method for the synthesis of a diverse array of N-substituted azetidine derivatives. By carefully selecting the appropriate reducing agent and controlling the reaction conditions, researchers can efficiently generate novel building blocks for drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • O'Neil, C. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956.
  • Manepalli, S., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858–4861.
  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed Central (PMC). (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
  • PubMed. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?.
  • PubMed Central (PMC). (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubChemLite. (n.d.). 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO).

Sources

Method

Strategic Synthesis of Bioactive Amines via N-Functionalization of 3-(3,4-Difluorophenyl)azetidin-3-ol HCl

[1][2] Abstract & Strategic Value This application note details the strategic utilization of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride (CAS: 1395663-88-7 or related salts) as a high-value scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Value

This application note details the strategic utilization of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride (CAS: 1395663-88-7 or related salts) as a high-value scaffold in the synthesis of bioactive amines.[1][2]

The azetidine ring is a critical bioisostere for pyrrolidine and piperidine moieties, offering reduced lipophilicity (LogP) and distinct vector positioning of substituents due to its rigid, puckered conformation.[2][3] The 3,4-difluorophenyl group is a privileged substructure in medicinal chemistry, imparting metabolic stability against CYP450 oxidation and enhancing blood-brain barrier (BBB) permeability.[1][2][3]

This guide focuses on the N-functionalization of this scaffold to generate tertiary bioactive amines, a common motif in CNS-active agents (e.g., serotonin/norepinephrine reuptake inhibitors) and metabolic disorder therapeutics (e.g., CB1 antagonists).[1][2][3]

Chemical Properties & Handling[3][4]

PropertySpecification
Molecular Formula C

H

F

NO

HCl
Molecular Weight 221.63 g/mol (Salt); 185.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (HCl Salt) Soluble in Water, Methanol, DMSO
Solubility (Free Base) Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Hygroscopic.[1][2][3][4] Store at -20°C under inert atmosphere.
pKa (Conjugate Acid) ~9.5 - 10.5 (Typical for secondary azetidines)
Critical Handling Note: The HCl Salt Factor

The starting material is supplied as a hydrochloride salt to ensure stability. The protonated azetidinium ion prevents ring-opening polymerization.[1] However, for nucleophilic reactions (alkylation, reductive amination), the salt must be neutralized.[2][3]

  • In-situ Neutralization: Preferred for one-pot reactions to minimize handling of the unstable free base.[1][2]

  • Isolation: Only recommended if the free base is immediately used, as azetidines can degrade upon prolonged exposure to air/moisture.[3]

Synthetic Pathways & Logic[1][3]

The transformation of 3-(3,4-Difluorophenyl)azetidin-3-ol into bioactive amines primarily involves exploiting the nucleophilicity of the secondary amine.[1][2]

Mechanistic Workflow Diagram

G Start 3-(3,4-Difluorophenyl) azetidin-3-ol HCl Base Free-Basing (In-situ or Isolation) Start->Base DIPEA or K2CO3 PathA Pathway A: Reductive Amination (Aldehydes/Ketones) Base->PathA NaBH(OAc)3, AcOH PathB Pathway B: Direct N-Alkylation (Alkyl Halides) Base->PathB R-X, Base, Heat PathC Pathway C: Buchwald-Hartwig (Aryl Halides) Base->PathC Pd cat., Ligand Target1 N-Alkyl/Benzyl Bioactive Amines PathA->Target1 Soft Alkylation PathB->Target1 Hard Alkylation Target2 N-Aryl Bioactive Amines PathC->Target2 C-N Coupling

Figure 1: Strategic diversion of the azetidine scaffold into diverse bioactive amine classes.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred Method)

Rationale: Reductive amination is the most controlled method for N-alkylation.[2] It avoids "over-alkylation" (quaternization) common with alkyl halides and uses mild conditions that preserve the strained azetidine ring.[2]

Target: Synthesis of N-benzyl or N-alkyl derivatives.

Reagents:

  • Scaffold: 3-(3,4-Difluorophenyl)azetidin-3-ol HCl (1.0 equiv)[1][2]

  • Carbonyl: Aryl/Alkyl Aldehyde or Ketone (1.1 - 1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 - 1.2 equiv)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[3]

  • Additive: Acetic Acid (AcOH) (catalytic, optional)[2][3]

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, suspend the azetidine HCl salt (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Neutralization: Add DIPEA (1.0 equiv) and stir at room temperature (RT) for 10 minutes. The suspension should clear as the free base forms.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv). If reacting with a ketone, add catalytic AcOH (1-2 drops) to activate the carbonyl.[1][2] Stir for 30–60 minutes at RT.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine/iminium species mass.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

    • Note: STAB is preferred over NaBH

      
       because it selectively reduces the imine in the presence of the aldehyde, preventing side reactions.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated aqueous NaHCOngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1][2][3][4]
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[2]

Protocol B: Direct N-Alkylation

Rationale: Used when the alkylating agent is an alkyl halide (e.g., fluorinated alkyl chains) where the corresponding aldehyde is unstable or unavailable.[2]

Reagents:

  • Scaffold: 3-(3,4-Difluorophenyl)azetidin-3-ol HCl (1.0 equiv)[1][2]

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 - 1.1 equiv)[1][2]

  • Base: K

    
    CO
    
    
    
    (anhydrous, 2.5 - 3.0 equiv) or Cs
    
    
    CO
    
    
    [1][2][3]
  • Solvent: Acetonitrile (ACN) or DMF[2][5]

Step-by-Step Procedure:

  • Suspension: Combine the azetidine HCl salt and K

    
    CO
    
    
    
    in anhydrous ACN (0.1 M). Stir for 15 minutes to ensure neutralization.
  • Addition: Add the Alkyl Halide dropwise.

  • Heating: Heat the mixture to 50–60°C.

    • Caution: Do not overheat (>80°C) as azetidines can undergo thermal ring-opening or elimination reactions.[2]

  • Monitoring: Monitor consumption of the amine by LCMS.

    • Troubleshooting: If dialkylation (quaternary salt) is observed, lower the temperature and use a slight excess of the amine scaffold instead of the halide.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.[6]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized bioactive amine, compare analytical data against these expected parameters.

TechniqueExpected ObservationMechanistic Reason
1H NMR (Azetidine Ring) 4 protons appearing as multiplets/doublets around

3.0 - 4.5 ppm.[1][2]
The azetidine ring protons are distinctively deshielded. The pattern often simplifies upon N-substitution compared to the free amine.[1]
1H NMR (3-OH) Singlet (broad) around

2.0 - 6.0 ppm (solvent dependent).[2][4]
Confirms the tertiary alcohol is intact and was not eliminated (dehydration) or alkylated (ether formation).
19F NMR Two signals around

-135 to -145 ppm.[1][2]
Diagnostic for the 3,4-difluorophenyl group.[1][2][3] Shifts should remain constant, confirming the aryl ring is unmodified.[1][3]
LCMS M+1 peak corresponding to Target Mass.Absence of M+1+14 (methylation) or M+1+R (double alkylation).[2]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Source:The Journal of Organic Chemistry, 2025.[1][3] Context: General methodologies for functionalizing 3-substituted azetidines.[1][2][7][8] URL:[Link](Note: Generalized link to JOC based on search context)[2]

  • A Single-Step Synthesis of Azetidine-3-amines. Source:ChemRxiv, 2016.[1][2][3] Context: Protocols for reductive amination and handling of azetidine cores. URL:[Link][2]

  • Azetidines of Pharmacological Interest. Source:Arch. Pharm. (Weinheim), 2021.[2][3][6] Context: Review of biological activity and structural stability of azetidine scaffolds. URL:[Link]

  • Reductive Amination: A Practical Guide. Source:Master Organic Chemistry, 2017.[1][2][3] Context: Mechanistic details on STAB vs NaBH3CN selectivity. URL:[Link]

Sources

Application

Application Note: A Scalable and Efficient Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The described methodology is robust, high-yielding, and suitable for kilogram-scale production. This guide delves into the rationale behind the synthetic strategy, offering detailed, step-by-step procedures for each stage of the synthesis, from the preparation of the key N-protected azetidin-3-one intermediate to the final hydrochloride salt formation.

Introduction

Azetidine scaffolds are increasingly sought-after motifs in modern drug discovery.[1][2] Their inherent three-dimensional structure and favorable physicochemical properties can impart improved metabolic stability, solubility, and target engagement to drug candidates. Specifically, 3-aryl-3-hydroxyazetidine derivatives serve as crucial intermediates for a wide range of pharmacologically active compounds. This document outlines a reliable and scalable synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride, a key intermediate for the development of novel therapeutics.

Synthetic Strategy: A Logic-Driven Approach

The overall synthetic strategy is a three-step process designed for efficiency and scalability. The core of this approach is the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one.

Diagram of the Synthetic Pathway

Synthetic Pathway A N-Boc-azetidin-3-one C N-Boc-3-(3,4-difluorophenyl) azetidin-3-ol A->C Grignard Reaction (THF) B 3,4-Difluorophenyl magnesium bromide B->C D 3-(3,4-Difluorophenyl) azetidin-3-ol hydrochloride C->D Deprotection & Salt Formation (HCl in Dioxane)

Caption: Overall synthetic workflow for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride.

Part 1: Synthesis of N-Boc-azetidin-3-one

The synthesis commences with the readily available N-Boc-3-hydroxyazetidine. A mild oxidation provides the key intermediate, N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group is selected for its stability under the subsequent Grignard reaction conditions and its facile removal under acidic conditions.[3][4]

Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine
  • Reaction Setup: To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 vol) and a saturated aqueous solution of sodium bicarbonate (5 vol). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one as a white to off-white solid.

Data Summary: N-Boc-azetidin-3-one Synthesis
ParameterValue
Starting MaterialN-Boc-3-hydroxyazetidine
Oxidizing AgentDess-Martin Periodinane
SolventDichloromethane (DCM)
Typical Yield90-95%
Purity (by HPLC)>98%

Part 2: Grignard Reaction for the Formation of the Tertiary Alcohol

The cornerstone of this synthesis is the highly efficient Grignard reaction. 3,4-Difluorophenylmagnesium bromide, prepared in situ from 3,4-difluorobromobenzene and magnesium turnings, undergoes nucleophilic addition to the carbonyl group of N-Boc-azetidin-3-one to form the desired tertiary alcohol.[5]

Diagram of the Grignard Reaction Workflow

Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition A 3,4-Difluorobromobenzene + Mg turnings B 3,4-Difluorophenyl magnesium bromide A->B THF, reflux D N-Boc-3-(3,4-difluorophenyl) azetidin-3-ol B->D C N-Boc-azetidin-3-one C->D THF, 0°C to rt

Caption: Stepwise workflow for the Grignard reaction.

Experimental Protocol: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 3,4-difluorobromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF, 5 vol). Add a small portion of the bromide solution to the magnesium and initiate the reaction (gentle heating may be required). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (5 vol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 vol) at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol as a white solid.

Data Summary: Grignard Reaction
ParameterValue
Aryl Halide3,4-Difluorobromobenzene
Protecting GroupBoc
SolventTetrahydrofuran (THF)
Typical Yield75-85%
Purity (by HPLC)>99%

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt in a one-pot procedure. Treatment with a solution of hydrogen chloride in dioxane provides a clean and efficient conversion to the desired product.

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
  • Deprotection and Salt Formation: Dissolve N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (1.0 eq) in 1,4-dioxane (10 vol). To this solution, add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate will form. Monitor the reaction by TLC or HPLC to ensure complete deprotection.

  • Filtration and Drying: Filter the precipitate, wash with cold diethyl ether (3 x 5 vol), and dry under vacuum to afford 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride as a white crystalline solid.

Data Summary: Final Product
ParameterValue
Product Name3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
Deprotection ReagentHCl in Dioxane
Typical Yield>95%
Purity (by HPLC)>99.5%
AppearanceWhite crystalline solid

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by in-process controls at each critical step. The purity of intermediates and the final product is readily assessed by standard analytical techniques such as HPLC and NMR, ensuring consistency and reproducibility. The clear precipitation of the final hydrochloride salt from the reaction mixture simplifies isolation and purification, minimizing the potential for impurities.

Conclusion

This application note details a highly efficient and scalable synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride. The protocol is designed with a focus on practicality and reproducibility, making it an invaluable resource for researchers and process chemists in the pharmaceutical industry. The clear rationale behind the choice of reagents and conditions provides a solid foundation for further process development and optimization.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Zhang, H., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Singh, R., & Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Wang, Y., et al. (2017). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
  • Concellón, J. M., et al. (2009). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 74(15), 5482-5485.
  • Dubois, M. A. J., et al. (2019).
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.).
  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 49(48), 6825-6827.
  • Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
  • Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
  • Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6. (n.d.). Santa Cruz Biotechnology.
  • Wipf, P., & Kerekes, A. D. (2003). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Organic Letters, 5(10), 1621-1623.
  • Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648. (n.d.). PubChem.
  • Zhang, G., & Zhang, Y. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Adjei, J. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 9999.
  • Reddit - r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4933.
  • US3668196A - 3-azetidinols. (n.d.).
  • 3-hydroxy-azetidine hydrochloride | Drug Inform
  • CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. (n.d.).
  • Experiment 19 – The Grignard Reaction. (n.d.). University of California, Irvine.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
  • Mandal, P. K., & McMurray, J. S. (2007). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. The Journal of Organic Chemistry, 72(17), 6599-6601.
  • 7: The Grignard Reaction (Experiment). (2021, June 25). Chemistry LibreTexts.
  • Azetidin-3-one, N-CBZ protected | 105258-93-3. (n.d.). Apollo Scientific.
  • Dubois, M. A. J., et al. (2019).

Sources

Method

Handling and storage protocols for azetidin-3-ol hydrochloride salts

Application Notes & Protocols: Azetidin-3-ol Hydrochloride A Guide to Ensuring Compound Integrity Through Proper Handling and Storage Abstract: Azetidin-3-ol hydrochloride is a pivotal heterocyclic building block in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Azetidin-3-ol Hydrochloride

A Guide to Ensuring Compound Integrity Through Proper Handling and Storage

Abstract: Azetidin-3-ol hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceuticals, including PROTACs and antibody-drug conjugates (ADCs).[1][2][3] Its inherent ring strain, hydrophilicity, and the presence of a hydrochloride salt present unique challenges related to stability and handling.[4] The hygroscopic nature of this salt is the most critical variable that, if improperly managed, can compromise experimental accuracy and compound integrity.[2][5][6] This document provides a comprehensive guide grounded in chemical principles for the proper receipt, storage, and handling of azetidin-3-ol hydrochloride to ensure its stability and reliability in research and development settings.

Physicochemical Profile and Core Challenges

Azetidin-3-ol hydrochloride is a white to off-white crystalline solid.[2] Understanding its fundamental properties is essential for developing robust handling protocols. The primary challenge stems from its high affinity for atmospheric moisture, a property known as hygroscopicity.

Table 1: Physicochemical Properties of Azetidin-3-ol Hydrochloride

PropertyValueSource(s)
CAS Number 18621-18-6[1][3][7]
Molecular Formula C₃H₈ClNO[1][7]
Molecular Weight 109.55 g/mol [1][7][8]
Appearance White to off-white/light yellow solid, crystals, or powder.[1][2][9]
Melting Point 85-90 °C[2][3]
Solubility Soluble in Water, DMSO, and Methanol.[2][3][5][6]
Key Characteristic Hygroscopic : Readily absorbs moisture from the air.[2][3][5][6]
Stability Stable under recommended storage conditions; sensitive to moisture.[3][10]
The Causality Behind Handling Failures: Understanding Hygroscopicity

The hygroscopic nature of azetidin-3-ol hydrochloride is the root cause of most handling-related issues. When the compound absorbs water, it can lead to several cascading problems:

  • Inaccurate Mass Measurement: Absorbed water adds significant, unrecorded weight, leading to critical errors in molar calculations and reaction stoichiometry. This directly impacts reaction yields, purity, and the reliability of biological assay concentrations.

  • Physical State Alteration: The crisp, crystalline solid can become clumpy or even deliquesce into a sticky slurry, making it physically difficult to handle and weigh accurately.[11]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the chemical purity of the material.[12] While stable when dry, moisture can create an environment for unwanted reactions.[10]

  • Salt Disproportionation: In the presence of sufficient moisture, the hydrochloride salt can disproportionate, leading to the formation of the free base (azetidin-3-ol) and aqueous HCl. This alters the compound's fundamental properties and reactivity.[13]

Therefore, every protocol described herein is designed primarily to mitigate exposure to atmospheric moisture.

Recommended Storage Protocols

Proper storage from the moment of receipt is the first line of defense in preserving the integrity of azetidin-3-ol hydrochloride.

Initial Receipt and Inspection
  • Verify Container Seal: Upon delivery, immediately inspect the container's primary and secondary seals for any breaches. Document any damage.

  • Log Information: Record the date of receipt, batch/lot number, and initial appearance of the compound.

  • Immediate Storage: Do not leave the container on a lab bench. Transfer it immediately to the appropriate storage environment as detailed below.

Solid-State Storage
Storage DurationTemperatureAtmosphere & ContainerRationale
Short-Term (< 3 months)4°C (Refrigerated)Tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel). For optimal protection, backfill the primary container with an inert gas (Argon or Nitrogen) before sealing.Refrigeration slows potential degradation kinetics. The desiccator and inert gas provide a multi-layered defense against moisture ingress during frequent access.[1]
Long-Term (> 3 months)4°C, Sealed StorageTightly sealed container, preferably with a PTFE-lined cap. Purge the headspace with inert gas before sealing and wrap the cap/closure junction with Parafilm® as an extra barrier. Store inside a desiccator.Minimizes moisture exposure and thermal degradation over extended periods. The inert atmosphere is critical for preventing slow oxidative processes and moisture absorption.[1][9]
Stock Solution Storage

Once in solution, the primary concern shifts to solvent stability and avoiding freeze-thaw cycles.

  • Solvent Selection: Use anhydrous or freshly opened solvents whenever possible. DMSO, a common solvent for this compound, is itself highly hygroscopic; use of a new, sealed bottle is recommended for preparing stock solutions.[1]

  • Aliquotting: Prepare stock solutions at a desired concentration, then immediately divide them into single-use aliquots in appropriate vials.

  • Storage Conditions:

    • -20°C: Suitable for up to 1 month.[1]

    • -80°C: Recommended for storage up to 6 months.[1]

  • Rationale: Aliquotting is a self-validating system that prevents the degradation associated with repeated warming and cooling of the entire stock. It also minimizes the introduction of atmospheric moisture and oxygen into the parent stock solution during each use.

Experimental Protocols: A Self-Validating System for Compound Integrity

Following a rigorous, step-by-step process for handling and weighing is non-negotiable. This workflow is designed to be a self-validating system, where adherence to the protocol inherently ensures the quality and accuracy of the material being used.

Mandatory Acclimatization Protocol

This is the most critical and often overlooked step in handling hygroscopic reagents.

  • Remove from Cold Storage: Transfer the sealed container from the refrigerator or freezer to a desiccator at ambient laboratory temperature.

  • Equilibrate: Allow the container to warm to room temperature for at least 60 minutes before opening.

  • Causality (The "Why"): Opening a cold container causes atmospheric moisture to immediately condense on the cold solid and container surfaces, compromising the material instantly. Acclimatization in a dry environment (the desiccator) prevents this condensation.

Weighing Protocol: Minimizing Moisture Exposure

The ideal environment for weighing is a glove box with a controlled low-humidity atmosphere (<20% RH).[14] If a glove box is unavailable, the following "rapid weighing" protocol in a chemical fume hood is mandatory.

  • Prepare Workspace: Have all necessary tools ready (spatulas, weigh paper/boat, vials) in the fume hood to ensure efficiency.

  • Open Container: Once acclimatized, briefly open the main container.

  • Extract Material: Using a clean, dry spatula, quickly remove an approximate amount of the solid and transfer it to a pre-tared weighing vessel on the analytical balance.

  • Seal Immediately: Tightly reseal the main stock container immediately. If possible, briefly purge the headspace with inert gas before sealing.

  • Final Weighing: Add or remove small amounts of the extracted material to reach the target weight. Do not return any excess material to the stock bottle to prevent cross-contamination.

  • Document: Record the final weight, date, and time. Proceed immediately to solubilization or reaction setup.

Diagram 1: Handling & Weighing Workflow

This diagram outlines the mandatory decision-making and procedural flow for safely handling azetidin-3-ol hydrochloride.

cluster_storage Cold Storage cluster_prep Preparation Bench cluster_use Experimental Use Start Retrieve Sealed Container (from 4°C Storage) Acclimate Place in Desiccator at Room Temperature (Wait >60 min) Start->Acclimate  Critical Step CheckTemp Is Container at Room Temperature? Acclimate->CheckTemp CheckTemp->Acclimate  No (Wait Longer) Weigh Perform Rapid Weighing in Fume Hood or Glovebox CheckTemp->Weigh  Yes Seal IMMEDIATELY Reseal Stock Container (Purge with N2/Ar) Weigh->Seal  Concurrent Action End Proceed to Solubilization or Reaction Weigh->End Seal->Start  Return to Storage

Sources

Technical Notes & Optimization

Troubleshooting

Executive Summary: The "Ticking Time Bomb" of Ring Strain

Technical Support Center: Azetidin-3-ol Synthesis & Stability Ticket ID: AZT-303-STAB Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidin-3-ol Synthesis & Stability Ticket ID: AZT-303-STAB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support center for small-ring heterocycles. You are likely here because your azetidin-3-ol product has degraded into a linear impurity, polymerized, or vanished during workup.

The Core Problem: Azetidines possess approximately 26 kcal/mol of ring strain . While kinetically stable under neutral conditions, the 3-hydroxy group adds a layer of complexity. It introduces polarity and a handle for functionalization, but also potential for intramolecular side reactions.

The Golden Rule: Never expose an azetidin-3-ol to a proton source (acid) and a nucleophile simultaneously unless the nitrogen is strongly electron-deficient (e.g., Boc/Cbz protected).

Module 1: Troubleshooting & FAQs

Q1: "I performed an acidic extraction (1M HCl) to remove impurities, but my product yield plummeted. Where did it go?"

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening.[1] The Mechanism: The basic nitrogen (


 for the parent azetidine) protonates immediately in 1M HCl. This quaternary ammonium species is highly electrophilic. The chloride ion (Cl⁻) or water acts as a nucleophile, attacking the C2 or C4 position to relieve ring strain.
The Result:  You likely formed 1-amino-3-chloro-2-propanol or 1-amino-2,3-propanediol, which are water-soluble and washed away or discarded.

Corrective Protocol:

  • Avoid Strong Mineral Acids: Never use HCl, HBr, or H₂SO₄ for extractions if the ring is unprotected.

  • pH Control: Maintain pH > 6.5. If you must protonate the amine to separate it from neutrals, use a weak, non-nucleophilic acid buffer (e.g., Phosphate buffer at pH 5-6) and keep the temperature at 0°C.

  • Alternative Purification: Rely on the polarity difference. Azetidin-3-ol is highly polar. Use resin capture (cation exchange) with mild elution (ammonia in methanol) rather than liquid-liquid extraction.

Q2: "I tried to mesylate the hydroxyl group (MsCl/TEA), but the reaction turned into a black tar/polymer."

Diagnosis: Neighboring Group Participation (NGP) & Polymerization. The Mechanism: If the nitrogen is an amine (NH) or alkyl-amine (N-R), the lone pair is nucleophilic. When you convert the hydroxyl to a leaving group (OMs), the nitrogen lone pair attacks the C3 position intramolecularly (forming a highly strained 1-azabicyclo[1.1.0]butane intermediate) or attacks the C3 of a neighboring molecule. This triggers rapid polymerization.

Corrective Protocol:

  • Mandatory Protection: You must mask the nitrogen's nucleophilicity before activating the alcohol.

  • Electron Withdrawing Groups (EWG): Use N-Boc (tert-butoxycarbonyl), N-Cbz (benzyloxycarbonyl), or N-Ts (tosyl). These pull electron density from the nitrogen, preventing it from attacking the activated alcohol.

  • Sequence:

    • Protect Nitrogen (e.g.,

      
      ).
      
    • Mesylate Oxygen (

      
      ).
      
    • Perform Nucleophilic Displacement.

Q3: "How do I store Azetidin-3-ol free base? It seems to get sticky over time."

Diagnosis: Hygroscopicity & Dimerization. The Solution:

  • Form: Store as the HCl salt (solid) if possible, but only if dry and free of excess acid. The salt is kinetically stable in the solid state.

  • Free Base: If you need the free base, store it as a solution in a non-nucleophilic solvent (e.g., DCM or Toluene) at -20°C.

  • Atmosphere: Strictly inert atmosphere (Argon). Moisture promotes ring-opening hydrolysis over time.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the two primary pathways for ring destruction: Acid-Catalyzed Opening and Intramolecular Self-Destruction (NGP).

AzetidineStability Azetidine Azetidin-3-ol (Free Base) Protonated Protonated Species (Azetidinium Ion) Azetidine->Protonated + H+ (Acid) Activated O-Mesyl Species (Unprotected N) Azetidine->Activated + MsCl/Base (No N-Protection) Stable Stable N-Boc Intermediate Azetidine->Stable + Boc2O (Protection) RingOpened Linear Amine (Ring Opened) Protonated->RingOpened + Nucleophile (Cl-, H2O) Attack at C2/C4 Polymer Polymerization/Tar Activated->Polymer Intermolecular Attack (N attacks C3-OMs) Stable->Stable + MsCl (Safe to Functionalize)

Caption: Figure 1. Mechanistic pathways leading to azetidine degradation vs. stabilization.

Module 3: Synthesis & Rescue Protocols

Protocol A: Robust Synthesis of 1-Benzhydrylazetidin-3-ol

Context: The benzhydryl (diphenylmethyl) group is the industry standard for stabilizing azetidines during synthesis due to its steric bulk and hydrophobicity.

Reagents: Epichlorohydrin, Benzhydrylamine, Methanol, Acetonitrile.

  • Step 1: Ring Opening (The "Build" Phase)

    • Mix Benzhydrylamine (1.0 eq) and Epichlorohydrin (1.05 eq) in Methanol (3 vol).

    • Stir at 20-25°C for 48-72 hours.

    • Checkpoint: Monitor by HPLC/TLC. You are forming the linear intermediate (1-(benzhydrylamino)-3-chloro-2-propanol). Do not heat yet.

  • Step 2: Cyclization (The "Strain" Phase)

    • Solvent Swap: Evaporate Methanol (vacuum, <40°C). Redissolve residue in Acetonitrile .

    • Add Triethylamine (1.2 eq) or NaHCO₃ .

    • Heat to Reflux (80°C) for 4-6 hours.

    • Technical Note: The polar solvent (MeCN) stabilizes the transition state for the ring closure.

  • Step 3: Isolation (Crucial)

    • Cool to room temperature.[2][3][4] Filter off salts.[4]

    • Concentrate filtrate.[4]

    • Crystallization: Recrystallize from Toluene/Heptane.

    • Why this works: This avoids aqueous acidic workup entirely.

Protocol B: Safe N-Deprotection (Benzhydryl Removal)

Context: Removing the stabilizer without popping the ring.

Reagents: Pd(OH)₂/C (Pearlman's Catalyst), Methanol, Hydrogen gas (1-3 atm).

  • Dissolve 1-benzhydrylazetidin-3-ol in Methanol.

  • Add Boc₂O (1.1 eq) directly to the hydrogenation vessel.

    • Pro-Tip: This performs a "trap-and-release." As the Benzhydryl falls off, the Boc group immediately captures the nitrogen, preventing the free amine from reacting with itself or the solvent.

  • Add Catalyst (10 wt%). Hydrogenate at RT.

  • Filter and concentrate. You obtain N-Boc-azetidin-3-ol , which is stable and ready for use.

Module 4: Solvent & Reagent Compatibility Matrix

Use this table to verify your reaction conditions before proceeding.

Reagent ClassCompatibilityRisk LevelNotes
Aqueous HCl (1M) INCOMPATIBLE CriticalImmediate ring opening (hydrolysis).
TFA (Neat/DCM) Conditional ModerateStable at 0°C for short durations (Boc removal). Avoid reflux.
NaOH / KOH (Aq) Compatible LowAzetidines are generally stable to base (unless O-activated).
Nucleophiles (N3⁻, CN⁻) Conditional HighWill open ring if N is protonated or quaternized.
Oxidants (Jones) Incompatible HighLikely to oxidize the amine or break the ring.
Solvents (MeOH/EtOH) Compatible LowGood for storage (if neutral).

References

  • Synthesis of 1-Benzhydrylazetidin-3-ol: Anderson, A. G.; Lok, R. "The Synthesis of Azetidin-3-ol derivatives." The Journal of Organic Chemistry, 1972 , 37(24), 3953–3955.

  • Ring Opening Mechanisms: Couty, F.; Evano, G.; Prim, D. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Tetrahedron, 2004 , 60(37), 8033-8071.

  • Industrial Scale Process: Reddy, V. V. R. M., et al. "Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol." Organic Process Research & Development, 2011 , 15(2), 462–466.[5]

  • Stability Data: "Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine." BenchChem Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Purification of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

Answering the user's request. Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our approach is to explain the causality behind experimental choices, ensuring you can adapt these methodologies to your specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities I should be aware of during the synthesis and purification of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride?

A1: Understanding potential impurities is the first step toward effective purification. Impurities are typically process-related and can originate from starting materials, side reactions, or degradation. For a typical synthesis route involving the reaction of an amine with an epoxide followed by ring formation, common impurities include:

  • Unreacted Starting Materials: Such as 1,2-difluorobenzene, epichlorohydrin derivatives, or the amine precursors used in the synthesis.

  • Regioisomers: Improper ring closure can lead to the formation of isomeric structures.

  • Di-addition Products: The amine nucleophile may react with two equivalents of the epoxide, leading to higher molecular weight impurities.[1]

  • Des-fluoro Impurities: In some cases, particularly if harsh reaction conditions are used, defluorination of the aromatic ring can occur, leading to mono-fluorinated or non-fluorinated analogues.[2] These can be particularly challenging to separate due to similar polarities.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can become trapped in the solid matrix.

A logical workflow for identifying and removing these impurities is crucial for achieving high purity.

cluster_0 Impurity Identification & General Purification Workflow Crude Crude 3-(3,4-Difluorophenyl) azetidin-3-ol HCl Analysis1 Initial Purity Analysis (HPLC, LC-MS, NMR) Crude->Analysis1 Recrystallization Bulk Purification: Recrystallization Analysis1->Recrystallization Identify major impurities Analysis2 Purity Check (>98%?) Recrystallization->Analysis2 Chromatography High-Purity Polish: Chromatography Analysis2->Chromatography No Pure Pure Product (>99.5%) Analysis2->Pure Yes Analysis3 Final Purity & Characterization (HPLC, NMR, EA) Chromatography->Analysis3 Analysis3->Pure

Caption: General workflow for purification and analysis.

Q2: My initial recrystallization attempt resulted in poor recovery or an "oiling out" of the product. How can I develop a robust recrystallization protocol?

A2: This is a common issue, especially with hydrochloride salts which can have complex solubility profiles. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its melting point. The key is a systematic approach to solvent selection.[3]

Causality: An ideal recrystallization solvent should fully dissolve your compound at high temperatures but poorly at low temperatures. For a hydrochloride salt, which is polar, you should explore polar protic and aprotic solvents.[4]

Troubleshooting Protocol: Solvent Screening

  • Preparation: Place ~20-30 mg of your crude material into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test solvents like isopropanol (IPA), ethanol, methanol, acetonitrile, ethyl acetate, and water. A good candidate will NOT dissolve the compound at room temperature.

  • Heating: Heat the tubes that showed poor room-temperature solubility. The solvent should now dissolve the compound completely, ideally near its boiling point.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent will produce a high yield of crystalline solid.

  • Binary Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a "good" solvent (one it's highly soluble in, e.g., methanol) at a high temperature, then slowly add a miscible "bad" solvent (an anti-solvent, e.g., ethyl acetate or diethyl ether) until the solution becomes cloudy (the cloud point).[5] Re-heat to clarify and then cool slowly.

Recommended Starting Solvent Systems for Recrystallization

Solvent SystemRatio (v/v, approximate)Rationale & Comments
Isopropanol (IPA) / Water95:5 to 90:10IPA is an excellent solvent for many hydrochloride salts. A small amount of water can aid in dissolving polar impurities while promoting crystallization of the target compound upon cooling.
Methanol / Ethyl Acetate1:5 to 1:10Dissolve in a minimal amount of hot methanol, then add ethyl acetate as an anti-solvent. This is a very effective system for polar compounds.[5]
Ethanol / Diethyl Ether1:4 to 1:8Similar to the above, but ethanol is less polar than methanol, and ether is a potent anti-solvent. Use with caution due to ether's volatility.
AcetonitrileMonosolventAcetonitrile has a good balance of polarity and can be effective if the compound's solubility profile is suitable.

To Prevent Oiling Out:

  • Use a larger volume of solvent.

  • Cool the solution much more slowly.

  • At the cloud point, add a small amount of the "good" solvent back to clarify the solution before slow cooling.

Q3: Recrystallization improved my purity to ~98%, but I need >99.5% for my application. What chromatographic method should I use?

A3: To remove trace impurities that co-crystallize with your product, chromatography is the ideal next step. Given that you have a polar hydrochloride salt, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most direct and effective method. Normal phase silica gel chromatography is generally not suitable for hydrochloride salts due to their strong binding to the acidic silica surface, though it could be used for the free-base form.

Expertise in Action: Why Reverse-Phase? Reverse-phase chromatography uses a nonpolar stationary phase (like C18) and a polar mobile phase.[6] This setup is perfect for polar molecules like your hydrochloride salt. By using an aqueous mobile phase, you can ensure the compound is soluble and interacts appropriately with the column for separation from less polar impurities. The fluorinated nature of your compound can also be leveraged, as fluorinated compounds sometimes exhibit unique retention behavior on specific columns.[7]

Step-by-Step Preparative RP-HPLC Protocol

  • Column Selection: A C18 column is the standard choice and highly versatile.[6]

  • Sample Preparation: Dissolve the ~98% pure material in the mobile phase at a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (A) and an organic component (B). The addition of an acid modifier is critical to ensure good peak shape for the amine.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Solvent B: 0.1% of the same acid in Acetonitrile or Methanol.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to find the optimal gradient.

  • Scale-Up to Preparative: Once the analytical method is established, scale it up to a preparative column, adjusting the flow rate and injection volume according to the column diameter.

  • Fraction Collection & Analysis: Collect fractions as they elute and analyze them by analytical HPLC to identify the pure fractions.

  • Product Isolation: Combine the pure fractions, remove the organic solvent (e.g., acetonitrile) via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a TFA or formate salt. If the hydrochloride salt is required, further salt exchange may be necessary.

Troubleshooting Chromatographic Separation

cluster_1 Chromatography Troubleshooting Start Poor Separation or Peak Shape Q1 Are peaks tailing? Start->Q1 A1 Increase acid modifier (e.g., 0.1% TFA) or try a different modifier (formic acid). Q1->A1 Yes Q2 Is resolution poor? Q1->Q2 No A2 Make the gradient shallower around the elution point of the main peak. Q2->A2 Yes Q3 Is the compound not eluting? Q2->Q3 No A3 Increase the percentage of organic solvent (B) in the mobile phase. Q3->A3 Yes

Caption: Decision tree for troubleshooting HPLC separation.

Q4: How do I definitively assess the final purity and confirm the structure of my compound?

A4: A combination of orthogonal analytical techniques is required for a comprehensive assessment, providing a self-validating system of purity and identity.

Trustworthiness through Validation: Relying on a single method can be misleading. For example, HPLC-UV might show a single peak, but an impurity without a UV chromophore would be invisible. Combining it with NMR and Mass Spec provides robust validation.

Recommended Analytical Methods for Final Product Release

MethodPurposeSample Protocol / Key Parameters
HPLC-UV Quantify purity (% area)Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 15 min. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[6]
LC-MS Confirm molecular weightUse the same HPLC method as above, but with a mass spectrometer detector. Look for the [M+H]+ ion for the free base (C₉H₉F₂NO), which should be at m/z 186.07.
¹H and ¹⁹F NMR Confirm structure & identify organic impuritiesSolvent: D₂O or DMSO-d₆. ¹H NMR should show the characteristic peaks for the azetidine and difluorophenyl rings. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern.
Elemental Analysis (C, H, N) Confirm elemental compositionThe experimental percentages should be within ±0.4% of the theoretical values for the hydrochloride salt (C₉H₁₀ClF₂NO).

By employing these methods, you can be confident in both the purity and identity of your 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley] - PubMed. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - ResearchGate. Available at: [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]

  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies - ChemRxiv. Available at: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Troubleshooting

Removing hydrochloride salt from 3-(3,4-Difluorophenyl)azetidin-3-ol for free base reactions

Topic: Removal of Hydrochloride Salt to Isolate Free Base Audience: Organic Chemists, Process Development Scientists Document ID: TSC-AZT-004 Last Updated: 2026-02-12[1][2] Introduction: The Challenge of the "Amphiphilic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Hydrochloride Salt to Isolate Free Base Audience: Organic Chemists, Process Development Scientists Document ID: TSC-AZT-004 Last Updated: 2026-02-12[1][2]

Introduction: The Challenge of the "Amphiphilic" Azetidine

You are likely attempting to isolate the free base of 3-(3,4-difluorophenyl)azetidin-3-ol to perform a nucleophilic substitution (e.g., SNAr) or a coupling reaction.[1][2]

The Problem: This molecule presents a specific "process trap."

  • Ring Strain: The azetidine ring (4-membered) is highly strained (~26 kcal/mol).[2] While stable to base, it is susceptible to ring-opening decomposition under acidic conditions or high thermal stress [1].[2]

  • Amphiphilicity: The molecule contains a lipophilic difluorophenyl group and two hydrophilic centers (secondary amine, tertiary alcohol). This makes the free base moderately water-soluble, leading to poor recovery during standard ether/water extractions.[2]

  • Physical State: The free base is often a viscous oil or low-melting solid that is difficult to crystallize, unlike its crystalline HCl salt.

This guide provides two field-proven protocols to maximize yield and purity.

Decision Matrix: Which Protocol Should You Use?

Before starting, assess your scale and downstream application.

DecisionMatrix Start Start: Select Protocol Scale What is your scale? Start->Scale Small < 100 mg (High Value) Scale->Small Large > 100 mg (Process Scale) Scale->Large Resin Protocol B: Solid-Phase Scavenging (Zero Aqueous Workup) Small->Resin Maximize Recovery Solubility Is the Free Base Water Soluble? Large->Solubility Solubility->Resin If Emulsions Form LLE Protocol A: Enhanced Liquid-Liquid Extraction (LLE) Solubility->LLE Standard Route

Figure 1: Decision matrix for selecting the optimal desalting method based on scale and solubility properties.

Protocol A: Enhanced Liquid-Liquid Extraction (LLE)

Recommended for scales >100 mg where traditional glassware is preferred.[1][2]

The mechanism: We use a mild inorganic base to deprotonate the azetidinium ion (pKa ~11). Because the product is polar, we must modify the organic phase to increase the partition coefficient (


) in favor of the organic layer.
Reagents Required
  • Base: Saturated aqueous Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[2]
    • Why? Avoids the risk of hydrolysis associated with strong hydroxides (

      
      ) while providing a high enough pH (~11.5) to free the amine [2].
      
  • Solvent: Dichloromethane (DCM) or 10% Methanol in DCM.

    • Why? Ether and Hexanes are too non-polar. DCM solubilizes the polar amino-alcohol effectively.[2]

  • Additive: Saturated Brine (

    
    ).[3]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the HCl salt in the minimum amount of deionized water (approx. 5-10 mL per gram). The solution should be clear.

  • Basification (The Critical Step): Slowly add saturated

    
     solution while stirring.
    
    • Target pH: > 11.

    • Observation: The solution will turn cloudy as the free base oils out.

    • Validation: Spot onto pH paper. Do not rely on calculation; confirm the aqueous phase is strongly basic.

  • Extraction (The "Salting Out" Trick):

    • Add solid NaCl to the aqueous mixture until saturated. This increases the ionic strength of the water, forcing the organic free base out (Salting Out Effect).

    • Extract with DCM (3 x volumes) .

    • Expert Tip: If the layers do not separate cleanly (emulsion), add a small amount of Isopropanol (IPA) to the organic layer, but keep IPA < 10% to prevent pulling water into the organic phase.

  • Drying & Concentration:

    • Combine organic layers.

    • Dry over anhydrous Sodium Sulfate (

      
      ). Magnesium Sulfate is slightly acidic and can bind sticky amines—avoid if possible.
      
    • Filter and concentrate in vacuo at < 35°C.

Protocol B: Solid-Phase Scavenging (Resin)

Recommended for <100 mg, high-throughput, or highly water-soluble analogs.[1][2]

The mechanism: An insoluble polymer-supported carbonate neutralizes the HCl. The free base remains in solution, while the chloride ions are trapped on the resin. No water is added, eliminating extraction losses.

Reagents Required
  • Resin: Carbonate on polymer support (e.g., MP-Carbonate or Amberlyst A21 free base form).[1][2]

  • Solvent: Anhydrous Methanol (MeOH) or DCM/MeOH (1:1).[2]

Step-by-Step Methodology
  • Equilibration: Weigh out 3-4 equivalents of the resin (relative to the amine salt). Rinse the resin with MeOH to remove preservatives.

  • Exchange: Dissolve your 3-(3,4-difluorophenyl)azetidin-3-ol HCl in MeOH (approx 10 mL/g). Add the solution to the resin slurry.

  • Agitation: Shake or stir gently (do not magnetic stir, as this grinds the resin beads) for 1-2 hours at room temperature.

    • Validation: Remove a small aliquot, evaporate, and check solubility in CDCl3. If it dissolves completely, it is the free base. If cloudy/insoluble, it is still salt.

  • Filtration: Filter off the resin beads. Rinse beads with DCM to recover any trapped product.

  • Isolation: Concentrate the filtrate. You now have the pure free base.

Troubleshooting & FAQs

Q1: My product isolated as a gum/oil, but the literature says it should be a solid. Is it impure?

A: Not necessarily. Azetidine free bases are notorious for being "slow crystallizers."

  • Cause: Trace solvent or rotameric impurities can depress the melting point.

  • Fix: Perform a trituration . Dissolve the gum in a minimal amount of diethyl ether or pentane, cool to 0°C, and scratch the flask wall with a glass rod. If it remains an oil, use it directly in the next step; storing it as an oil for long periods can lead to decomposition.

Q2: The yield is lower than expected (< 70%). Where is my product?

A: It is likely stuck in the aqueous layer due to the polarity of the hydroxyl group.

  • Diagnostic: Check the pH of the aqueous waste. If it is < 11, the amine is still protonated. Add more base.

  • Recovery: Re-extract the aqueous layer using Chloroform:Isopropanol (3:1) . This solvent system is highly polar and excellent for pulling amino alcohols out of water [3].

Q3: Can I use NaOH to ensure full deprotonation?

A: Use with caution. While 3-aryl-3-hydroxyazetidines are relatively stable, the ring strain makes them susceptible to nucleophilic attack at high temperatures.[1][2]

  • Recommendation: If you must use NaOH, use 1M (dilute), keep the reaction at 0°C, and minimize contact time.

    
     is safer and usually sufficient.
    
Q4: The NMR shows broad peaks. Is the ring opening?

A: Broadening is often due to hydrogen bonding or conformational flipping (puckering) of the 4-membered ring, not necessarily decomposition.[2]

  • Test: Run the NMR in DMSO-d6 instead of CDCl3. If peaks sharpen, it is an aggregation/H-bonding issue, and your compound is intact.[2] If you see new aldehyde/alkene signals, the ring has opened [4].

Visualizing the Stability Pathway

Understanding the limits of the azetidine ring is crucial for handling.

StabilityPathway cluster_0 Safe Operating Window HCl_Salt Azetidinium HCl Salt (Stable Solid) Free_Base Azetidine Free Base (Reactive Oil/Solid) HCl_Salt->Free_Base Base (pH > 11) Na2CO3 / K2CO3 Free_Base->HCl_Salt HCl in Dioxane/Ether Ring_Open Ring-Opened Byproducts (Decomposition) Free_Base->Ring_Open Strong Acid (HCl/TFA) or High Heat (>80°C)

Figure 2: Stability pathway of 3-substituted azetidines. Note the reversibility of salt formation versus the irreversible ring opening.

References

  • Strained Heterocycles: Couty, F., & Evano, G. (2006).[2] Synthesis of azetidines and their application in organic synthesis. Organic Preparations and Procedures International. Link[1][2]

  • General Desalting Protocol: Pfizer Inc. (2005). Preparation of 3-fluoroazetidin-1-yl derivatives. US Patent App. 2005/0256310. (Demonstrates use of carbonate bases for azetidine handling). Link

  • Extraction of Polar Amines: Sigma-Aldrich Technical Bulletin. Liquid-Liquid Extraction Solvents and pKa Considerations. (Standard reference for using CHCl3/IPA for amphiphilic amines).
  • Azetidine Ring Dynamics: Lowe, G. (2010). The chemistry of azetidines. In Comprehensive Heterocyclic Chemistry. (Discusses NMR broadening due to ring puckering).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(3,4-difluorophenyl)azetidin-3-ol before handling.

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

Welcome to the technical support center for the crystallization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges associated with this process. A robust and reproducible crystallization is paramount, as it directly influences purity, stability, and the downstream processability of an Active Pharmaceutical Ingredient (API).[][2][3] This document moves beyond simple protocols to explain the fundamental principles, enabling you to diagnose issues and rationally design optimized crystallization conditions.

Section 1: Foundational Knowledge - Understanding Your System

A successful crystallization is built on a solid understanding of the molecule's physicochemical properties and the thermodynamic principles governing the transition from a solute to a solid.

Physicochemical Profile: 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

This molecule is a hydrochloride salt of a substituted azetidine base. Key features that dictate its crystallization behavior include:

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and amine (-NH-) groups, along with the difluorophenyl ring, makes the molecule polar and capable of forming strong hydrogen bonds. This governs its interaction with various solvents.

  • Salt Form: As a hydrochloride salt, its solubility is highly dependent on the pH of the medium. In aqueous or protic systems, it exists in an equilibrium between the ionized, more soluble salt form and the neutral, less soluble free base.

  • Aromatic System: The difluorophenyl group allows for potential π-π stacking interactions between molecules in the crystal lattice, which can influence crystal packing and stability.

Core Principles of Crystallization

Crystallization is a thermodynamically driven process that hinges on achieving a state of supersaturation . This is the condition where the concentration of the solute in a solution exceeds its equilibrium solubility. The system then seeks to return to equilibrium by precipitating the excess solute as a solid. This process is governed by two critical, and often competing, kinetic events:[]

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution.

    • Primary Nucleation: Occurs spontaneously when supersaturation reaches a critical level.[] Too high, and it leads to a rapid crash-out of fine particles.

    • Secondary Nucleation: Induced by the presence of existing crystals. This is often desirable for controlled, uniform growth.[]

  • Crystal Growth: The subsequent addition of solute molecules onto the surface of existing nuclei or crystals.

The ultimate goal of optimization is to control the rate of supersaturation generation to favor crystal growth over excessive primary nucleation.

The Critical Role of pH in Salt Crystallization

For a hydrochloride salt, pH is arguably one of the most critical process parameters. The solubility of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is intrinsically linked to the equilibrium between its salt form and its free base form. Manipulating this equilibrium is a powerful tool for inducing crystallization.

  • Low pH (Acidic): The equilibrium is shifted towards the protonated (salt) form. This form is generally more soluble in polar solvents.

  • High pH (Basic): The equilibrium shifts towards the deprotonated (free base) form. The free base is typically much less soluble in aqueous and polar protic solvents, and crystallization can often be induced by a controlled increase in pH. The microenvironmental pH within a formulation can significantly impact the stability of a salt.[4]

ph_solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) low_ph High Solubility (Ionized Salt Form Dominates) high_ph Low Solubility (Neutral Free Base Dominates) Crystallization Favored low_ph->high_ph Increase pH (add base) high_ph->low_ph Decrease pH (add acid)

Caption: pH-dependent equilibrium and its effect on solubility.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of hydrochloride salts in a direct question-and-answer format.

Q1: My compound will not crystallize. It either remains fully dissolved or separates as a viscous oil ("oiling out"). What should I do?

This is a classic sign of insufficient or uncontrolled supersaturation. The system is either not supersaturated enough to induce nucleation, or it has entered a metastable liquid-liquid phase separation instead of a liquid-solid transition.

Causality:

  • Insufficient Supersaturation: Too much solvent was used, or the chosen anti-solvent is not effective enough at reducing the compound's solubility.[5]

  • Oiling Out: The concentration of the solute is so high that it separates into a second liquid phase (the "oil") before it has a chance to organize into a crystal lattice. This often happens with rapid cooling or fast anti-solvent addition.

Troubleshooting Protocol:

  • Confirm Supersaturation: If the solution is clear, it may simply be undersaturated. Try removing a portion of the solvent under reduced pressure and cooling again.

  • Induce Nucleation (If Supersaturated but Clear):

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[5]

    • Seeding: If you have previous batches of solid material, add a few microscopic crystals to the solution. This provides a template for crystal growth, bypassing the primary nucleation energy barrier.

  • Address Oiling Out:

    • Increase Solvent: Re-heat the mixture to dissolve the oil and add a small amount (10-20%) more of the primary solvent. This will slow down the rate at which supersaturation is achieved upon cooling or anti-solvent addition.[5]

    • Reduce Rate of Supersaturation: Cool the solution much more slowly or add the anti-solvent at a significantly reduced rate while ensuring vigorous mixing.

  • Re-evaluate Solvent System: If the problem persists, the chosen solvent/anti-solvent system may be suboptimal. A systematic screening is recommended (see Protocol 4.1).

Q2: The crystallization is too fast, producing very fine particles that are difficult to filter and dry. How can I increase the particle size?

This issue stems from an excessively high rate of primary nucleation compared to the rate of crystal growth.[] When supersaturation is generated too quickly, a massive number of nuclei form simultaneously, competing for the available solute and resulting in a large population of small crystals.

Causality:

  • Rapid Cooling: Flash cooling a saturated solution creates a very high level of supersaturation almost instantly.

  • Fast Anti-Solvent Addition: Adding an anti-solvent too quickly creates localized zones of extremely high supersaturation, leading to uncontrolled nucleation.[6]

  • Poor Mixing: Inadequate agitation can also lead to localized high supersaturation at the point of anti-solvent addition or on the cold walls of the vessel.[2][7]

Troubleshooting Workflow:

crystal_quality_workflow cluster_params Optimize Process Parameters cluster_solutions Potential Solutions start Problem: Fine Particles / Poor Quality rate_control Reduce Rate of Supersaturation Generation start->rate_control mixing Improve Mixing Efficiency start->mixing slow_cool Decrease Cooling Rate (e.g., 0.2°C/min) rate_control->slow_cool slow_add Decrease Anti-Solvent Addition Rate rate_control->slow_add seed Introduce Seed Crystals in Metastable Zone rate_control->seed stir_speed Optimize Stirrer Speed (e.g., 200-400 RPM) mixing->stir_speed

Caption: Workflow for improving crystal size and quality.

Q3: My final product yield is low. How can I improve it?

Low yield is a common issue that can often be traced back to excess solubility in the mother liquor or mechanical losses.

Causality:

  • Excess Solvent: Using more of the primary solvent than necessary to dissolve the compound at high temperature will result in a significant amount of product remaining in the solution after cooling.[5]

  • Suboptimal Anti-Solvent Ratio: The final solvent/anti-solvent mixture may still be too good a solvent for your compound.

  • Premature Filtration: Not allowing sufficient time for the crystallization to complete at the final temperature.

  • Inappropriate Wash Solvent: Washing the isolated crystals with a solvent in which they have moderate solubility will dissolve part of the product.

Troubleshooting Protocol:

  • Minimize Primary Solvent: Carefully determine the minimum amount of hot solvent required to fully dissolve your starting material.

  • Optimize Final Solvent Composition: After crystallization, take a sample of the supernatant (mother liquor), evaporate the solvent, and weigh the residue to quantify your losses. If high, consider increasing the proportion of anti-solvent in the final mixture.

  • Increase Crystallization Time: Allow the slurry to stir at the final, low temperature for several hours (e.g., 2-12 hours) to maximize crystal growth and desupersaturation.

  • Select a Better Wash Solvent: The ideal wash solvent is one in which your product is virtually insoluble but impurities are soluble. Often, the mother liquor itself or a mixture with a higher proportion of anti-solvent is a good choice.

Q4: I am observing different crystal forms (polymorphs) between batches. How can I ensure I consistently produce the desired form?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute to control in pharmaceutical development.[2] Different polymorphs can have different solubility, stability, and bioavailability.

Causality:

  • Solvent System: Different solvents can favor the nucleation and growth of different polymorphs.

  • Temperature: The thermodynamically stable form can change with temperature.

  • Supersaturation Level: Kinetically favored (metastable) forms often crystallize at high supersaturation, while thermodynamically stable forms are favored at lower supersaturation.

Troubleshooting Protocol:

  • Seeding: This is the most powerful method for controlling polymorphism. By introducing seed crystals of the desired form into a solution in its metastable zone (supersaturated, but not yet nucleating spontaneously), you direct the crystallization towards that form.

  • Strict Parameter Control: Once a process is established to produce the desired form, strictly control all parameters: solvent ratios, temperature profiles, agitation rates, and seeding protocols.[3]

  • Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to confirm the polymorphic form of each batch.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point for solvent selection? Start by testing the solubility of your compound in a range of common solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, heptane). The ideal primary solvent is one in which the compound has high solubility when hot and low solubility when cold. The ideal anti-solvent is one in which the compound is very poorly soluble but is fully miscible with the primary solvent.

FAQ 2: How do I prepare and use seed crystals? Seed crystals are typically generated from a small-scale, slow crystallization (e.g., slow evaporation of a dilute solution). Ensure they are of the desired polymorphic form via analysis. To use them, prepare your solution and bring it to a state of slight supersaturation (e.g., by cooling a few degrees below the saturation temperature). Add a small amount of the seed crystals (typically 0.1-1% by weight) as a slurry in the mother liquor to ensure good dispersion.

FAQ 3: Can cooling and anti-solvent methods be combined? Yes, and this is often a very effective strategy.[8][9] A common approach is to dissolve the compound in a primary solvent at an elevated temperature, add a portion of the anti-solvent, and then slowly cool the mixture. This allows for precise control over the supersaturation profile throughout the process.

Section 4: Key Experimental Protocols

Protocol: Systematic Solvent / Anti-Solvent Screening

Objective: To identify a promising solvent system for crystallization.

Methodology:

  • Solubility Estimation:

    • Place approximately 10-20 mg of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride into several vials.

    • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water) dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate volume added to classify solubility as "freely soluble," "soluble," or "sparingly soluble."

  • Anti-Solvent Screening:

    • Select the most promising primary solvents (those where the compound is at least "soluble").

    • Prepare concentrated solutions of your compound in these solvents.

    • To aliquots of these solutions, add potential anti-solvents (e.g., heptane, toluene, diethyl ether, methyl tert-butyl ether) dropwise.

    • Observe for the onset of precipitation (turbidity). A good anti-solvent will cause precipitation after a reasonable volume has been added (e.g., 1-4 volumes relative to the primary solvent).

  • Cooling Crystallization Test:

    • Prepare a saturated solution of the compound in a promising primary solvent at an elevated temperature (e.g., 60 °C).

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

    • Observe the quality of the resulting crystals (e.g., crystalline solid vs. oil, particle size).

Table 1: Example Solvent Screening Data Interpretation
Primary SolventSolubility (RT)Anti-SolventObservationAssessment
Isopropanol (IPA)SolubleHeptaneWhite precipitate after 2 vol.Promising: Good solubility differential.
AcetonitrileSolubleMTBEWhite precipitate after 1.5 vol.Promising: Potential for good yield.
DichloromethaneFreely SolubleHeptaneOiled outPoor: High risk of amorphous material.
WaterFreely SolubleAcetoneNo precipitatePoor: Compound is too soluble in this mixture.
Protocol: Controlled Anti-Solvent Addition Crystallization

Objective: To produce crystalline material with good particle size distribution.

Methodology:

  • Dissolution: Dissolve the crude 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride in a minimal volume of the chosen primary solvent (e.g., Isopropanol) at an elevated temperature (e.g., 50 °C) with moderate agitation (e.g., 300 RPM).

  • Seeding (Optional but Recommended): Cool the solution to a temperature slightly below saturation (e.g., 45 °C). Add 0.1-1% (w/w) of seed crystals as a slurry. Stir for 30-60 minutes to allow the seeds to establish.

  • Anti-Solvent Addition: Add the chosen anti-solvent (e.g., Heptane) via a syringe pump at a slow, controlled rate (e.g., over 2-4 hours). Maintain a constant temperature and agitation rate.

  • Cooling & Maturation: Once the anti-solvent addition is complete, slowly cool the resulting slurry to a final temperature (e.g., 0-5 °C) over 2-3 hours.

  • Aging: Allow the slurry to stir at the final temperature for an additional 2-8 hours to ensure complete crystallization and allow for particle maturation.

  • Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of a cold mixture of the solvent/anti-solvent (e.g., 1:3 IPA/Heptane).

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Design and Optimization of a Combined Cooling/Antisolvent Crystalliz
  • Optimal strategies for controlling particle size in antisolvent crystallization oper
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (n.d.).
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimiz
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25).
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025).
  • API Crystallization. (n.d.).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed.
  • Crystallization Method Development and Optimiz
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). PMC - NIH.
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. (n.d.). University Digital Conservancy.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). MDPI.

Sources

Troubleshooting

Troubleshooting hygroscopic nature of fluorinated azetidine salts

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Stability Executive Summary: The "Perfect Storm" of Instability Fluorinated azetidine salts represent a unique challenge in medicinal chemistry. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Stability

Executive Summary: The "Perfect Storm" of Instability

Fluorinated azetidine salts represent a unique challenge in medicinal chemistry. You are likely encountering a material that turns from a free-flowing powder to a sticky gum or oil within minutes of exposure to air.

This behavior is not accidental; it is a thermodynamic inevitability caused by three converging factors:

  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol).

  • Fluorine Inductive Effects: Fluorine atoms withdraw electron density, lowering the pKa of the amine. This often necessitates strong acids (HCl, TFA) to form salts, which are inherently more hygroscopic.

  • Lattice Energy vs. Hydration Energy: The high charge density of the small azetidinium cation, combined with polar counterions, creates a lattice that is easily disrupted by water molecules (high hydration energy).

The Risk: Beyond weighing errors, absorbed water acts as a nucleophile. In the presence of an acidic counterion (proton source), this facilitates acid-catalyzed ring opening , destroying your compound.

Immediate Troubleshooting: "My Solid is Now an Oil"

Do not attempt to scrape or weigh sticky solids directly. You will introduce stoichiometry errors and contaminate your balance.

Protocol A: The Stock Solution Rescue (Recommended)

If your compound has deliquesced (turned to liquid/gum), the most accurate way to recover the experiment is to convert the entire batch into a volumetric stock solution.

Step-by-Step Workflow:

  • Solvent Selection: Choose a solvent in which the salt is highly soluble and which is compatible with your next step (e.g., DMSO, Methanol, or Water).

  • Total Dissolution: Add a known volume of solvent directly into the original storage vial. Do not transfer the solid.

  • Quantitative Transfer: Wash the vial 3x with the solvent into a volumetric flask.

  • Quantification: Use qNMR (Quantitative Nuclear Magnetic Resonance) to determine the exact concentration of the azetidine species, using an internal standard (e.g., Maleic acid or TCNB).

Why this works: It bypasses the physical instability of the solid state. Azetidine salts are often stable in solution if the pH is neutral or if stored frozen.

Protocol B: qNMR Validation Method

Standard weighing is invalid for deliquescent salts. Use this method to determine the "Real" weight.

ParameterSetting/Requirement
Internal Standard Maleic Acid (D2O/DMSO) or 1,3,5-Trimethoxybenzene (CDCl3)
Relaxation Delay (d1)

30 seconds (Crucial for accurate integration)
Scans 8 - 16 scans
Calculation

Strategic Remediation: Salt Counterion Engineering

If you are in the optimization phase, stop making HCl salts . The chloride ion in a lattice with small fluorinated amines is notorious for forming hygroscopic channels.

Decision Matrix: Selecting the Right Counterion

SaltSelection Start Start: Fluorinated Azetidine Base Q1 Is aqueous solubility critical? Start->Q1 HCl HCl/TFA Salt (High Risk: Hygroscopic/Unstable) Q1->HCl Yes (but risky) Alt1 Consider Sulfonates (Mesylate/Tosylate) Q1->Alt1 Moderate Solubility Needed Alt2 Consider Dicarboxylic Acids (Fumarate/Oxalate/Succinate) Q1->Alt2 Stability is Priority HCl->Alt1 If Deliquescent Check Check Melting Point (DSC) High MP = Better Stability Alt1->Check Alt2->Check

Figure 1: Decision matrix for salt selection. Moving away from mineral acids (HCl) to organic acids (Fumaric, p-Toluenesulfonic) increases lattice energy and reduces hygroscopicity.

Counterion Comparison Table
CounterionHygroscopicity RiskCrystallinityStability Risk (Ring Opening)Recommendation
Hydrochloride (HCl) Extreme VariableHigh (Strong Acid)Avoid if possible.
Trifluoroacetate (TFA) High Poor (Oils)HighUse only for intermediate purification.
Mesylate (MsOH) ModerateGoodModerateGood balance for solubility.
Tosylate (TsOH) LowExcellent LowPreferred for solid handling.
Fumarate Very Low GoodVery Low Gold Standard for stability.
Drying & Storage Protocols

Warning: Heat is the enemy. Heating a wet, acidic azetidine salt will cause polymerization or hydrolysis.

The "Cold Dry" Protocol (Lyophilization)

This is the only safe method to dry thermally sensitive, hygroscopic azetidines.

  • Dissolve: Dissolve the oil/gum in a mixture of t-Butanol/Water (4:1) or 1,4-Dioxane.

  • Freeze: Snap freeze in liquid nitrogen.

  • Sublime: Lyophilize for 24-48 hours.

  • Harvest: Break the vacuum with dry Nitrogen or Argon , not ambient air.

  • Store: Immediately cap under inert atmosphere.

Desiccation Setup
  • Desiccant: Phosphorus Pentoxide (

    
    ) is required. Silica gel is insufficient for fluorinated amine salts.
    
  • Vacuum: High vacuum (< 0.1 mbar) is necessary to remove tightly bound water from the crystal lattice.

Frequently Asked Questions (FAQ)

Q: Can I use a rotovap to dry my fluorinated azetidine salt? A: No. The combination of heat (bath) and concentration increases the acidity of the remaining water film, accelerating ring opening. You will likely find a polymerized film or a hydrolysis product (amino-alcohol) in the flask. Use lyophilization.

Q: Why does my NMR show a clean compound, but the elemental analysis is off? A: Hygroscopic salts trap water non-stoichiometrically. If your C/H/N analysis is off, it is almost certainly due to water weight. Rely on qNMR or Karl Fischer (KF) titration for purity assessment, not elemental analysis.

Q: I must use the HCl salt for biological assays. How do I handle it? A: Do not isolate the solid. Generate the HCl salt in situ. Store the free base (which is often an oil but chemically stable) and add a stoichiometric amount of HCl (in Dioxane or Ether) immediately prior to the assay or lyophilization step.

Q: Does the position of the fluorine matter? A: Yes. Fluorine at the 3-position of the azetidine ring (3,3-difluoroazetidine) significantly lowers the basicity of the nitrogen (


 drops from ~11 to ~6-7). This creates a "loose" salt with HCl that dissociates easily, allowing humidity to displace the acid and hydrate the lattice.
References
  • Salt Selection Strategies

    • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1][2]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Azetidine Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Quantitative NMR (qNMR)

    • Title: Accurate Determination of Trace Water in Organic Solution by Quantit
    • Source: Analytical Chemistry (ACS).
    • URL:[Link]

  • Hygroscopicity Mechanisms

    • Title: Deliquescence of pharmaceutical systems.[4]

    • Source: ResearchGate / Drying Technology.[5]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remai...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, compare it with structural analogs, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Landscape and Its Predicted ¹H NMR Signature

The molecule 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride possesses several key structural features that dictate its ¹H NMR spectrum: a 3,4-disubstituted aromatic ring, an azetidine ring, a tertiary alcohol, and a hydrochloride salt of a tertiary amine. Each of these components gives rise to characteristic signals, and their interplay creates a unique spectral fingerprint.

Molecular Structure and Proton Numbering

To facilitate our analysis, the protons in the molecule are numbered as follows:

Caption: Structure of 3-(3,4-Difluorophenyl)azetidin-3-ol with proton numbering for NMR assignment.

Based on fundamental principles of NMR spectroscopy, including electronegativity, spin-spin coupling, and anisotropic effects, we can predict the chemical shifts (δ) and multiplicities for each proton.[1][2][3][4] The presence of the electron-withdrawing fluorine atoms and the protonated nitrogen will significantly influence the electronic environment of the nearby protons, causing them to appear at a lower field (deshielded).[2][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-1, H-2, H-37.2 - 7.6mJHH, JHFAromatic protons in an electron-deficient ring, complex splitting due to H-H and H-F couplings.[5][6]
H-4a, H-4b, H-5a, H-5b4.0 - 4.5mJgem, JvicAzetidine ring protons adjacent to the protonated nitrogen are significantly deshielded.
N⁺-H (H-6)9.0 - 12.0br s-Exchangeable proton on a positively charged nitrogen, often broad. Chemical shift is highly dependent on solvent and concentration.[7]
O-H (H-7)5.0 - 8.0br s-Exchangeable proton of the tertiary alcohol, typically broad. Its visibility and chemical shift are influenced by solvent, temperature, and hydrogen bonding.[8][9][10]
Comparative Spectral Analysis: The Importance of the Difluorophenyl and Azetidinol Moieties

To fully appreciate the spectral characteristics of our target compound, it is instructive to compare its predicted spectrum with those of simpler, related structures.

  • Azetidin-3-ol vs. 3-Phenylazetidin-3-ol: The introduction of a phenyl group at the 3-position would cause a downfield shift of the azetidine protons due to the anisotropic effect of the aromatic ring. The aromatic protons themselves would appear around 7.3 ppm.

  • 3-Phenylazetidin-3-ol vs. 3-(3,4-Difluorophenyl)azetidin-3-ol: The addition of two electron-withdrawing fluorine atoms to the phenyl ring will deshield the aromatic protons, shifting them further downfield. Furthermore, these fluorine atoms will introduce complex splitting patterns (couplings) to the aromatic protons.[5]

  • Azetidine vs. Azetidine Hydrochloride: The protonation of the azetidine nitrogen to form the hydrochloride salt leads to a significant downfield shift of the adjacent methylene protons (H-4 and H-5) due to the inductive effect of the positive charge.[11][12]

Table 2: Comparative ¹H NMR Data of Related Compounds

CompoundAzetidine Ring Protons (δ, ppm)Aromatic Protons (δ, ppm)Key Differentiating Feature
Azetidin-3-ol~3.5-3.8N/AAbsence of aromatic signals.
1-(Diphenylmethyl)azetidin-3-olData available for N-substituted analog.[13]~7.2-7.5[14]Presence of a single, broad aromatic signal.
3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (Predicted)~4.0-4.5~7.2-7.6Downfield shift of azetidine protons due to protonation; complex multiplet for aromatic protons due to fluorine coupling.
Azetidine~3.3 (triplet), ~2.2 (quintet)[15]N/ASimpler splitting pattern for azetidine protons.
Azetidine hydrochlorideData suggests significant downfield shift compared to free base.[11][16]N/ASignificant deshielding of all azetidine protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters.[17][18][19][20]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride.[17][20]
  • Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrochloride salts as it can help in observing exchangeable protons (N⁺-H and O-H).[21] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange and disappearance of the N⁺-H and O-H signals.[10]
  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17][18]
  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[19]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in NMR Spectrometer filter->instrument lock Lock on Deuterium Signal instrument->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire 1H NMR Spectrum shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process reference Reference Spectrum to TMS (0 ppm) process->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis and Interpretation integrate->analysis

Caption: Step-by-step workflow for acquiring and processing the ¹H NMR spectrum.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the raw data.
  • Perform phase and baseline corrections.
  • Reference the spectrum by setting the TMS signal to 0 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
Conclusion

The ¹H NMR spectrum of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is predicted to be rich in information, with distinct signals for the aromatic, azetidine, and exchangeable protons. A thorough understanding of the factors influencing chemical shifts and coupling constants, coupled with a comparison to related structures, allows for a confident and accurate spectral assignment. The provided experimental protocol outlines the necessary steps to obtain a high-quality spectrum, which is the foundation for unequivocal structural verification in any drug discovery and development program.

References

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Vertex AI Search.
  • Azetidine hydrochloride | C3H8ClN | CID 12308726. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Loemker, J. E., et al. (n.d.). A precise determination of the H-H and H-F couplings in fluorobenzene. Vertex AI Search.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University. Retrieved February 12, 2026, from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • NMR Sample Prepara-on. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved February 12, 2026, from [Link]

  • Certificate of analysis - Azetidine hydrochloride. (n.d.). Thermo Fisher Scientific. Retrieved February 12, 2026, from [Link]

  • 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Hydroxyl Groups in NMR. (2023, March 16). Reddit. Retrieved February 12, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility. Retrieved February 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. (2011, January 31). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 12, 2026, from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 12, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 12, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(3,4-Difluorophenyl)azetidin-3-ol

This guide details the mass spectrometry fragmentation patterns of 3-(3,4-Difluorophenyl)azetidin-3-ol , a critical pharmacophore often used as a building block in the synthesis of bioactive compounds (e.g., kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-(3,4-Difluorophenyl)azetidin-3-ol , a critical pharmacophore often used as a building block in the synthesis of bioactive compounds (e.g., kinase inhibitors, GPCR ligands).

The analysis focuses on Electrospray Ionization (ESI) in positive mode (


), the industry standard for this class of polar, nitrogen-containing heterocycles.

Executive Summary

  • Compound: 3-(3,4-Difluorophenyl)azetidin-3-ol

  • Formula:

    
    
    
  • Exact Mass: 185.0652 Da

  • Precursor Ion (

    
    ):  m/z 186.07
    
  • Primary Diagnostic Fragment: m/z 113.02 (3,4-Difluorophenyl cation)

  • Key Structural Insight: The azetidine ring strain combined with the tertiary alcohol facilitates specific ring-opening pathways (Retro-2+2) that are distinct from linear amine analogs.

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of 3-(3,4-Difluorophenyl)azetidin-3-ol is driven by the relief of ring strain (approx. 26 kcal/mol for azetidine) and the stability of the difluorophenyl moiety.

Pathway A: Dehydration (Neutral Loss of )

Unlike simple alcohols, the tertiary -OH group on the strained ring is labile.

  • Mechanism: Protonation of the hydroxyl group followed by elimination.

  • Observation: A transition from m/z 186 → 168 (

    
     -18 Da).
    
  • Significance: This is often the base peak in "soft" source conditions (low declustering potential).

Pathway B: Retro-Cycloaddition (Ring Cleavage)

This is the most diagnostic pathway for azetidines. The ring cleaves to release a neutral imine species.

  • Mechanism: The azetidine ring opens, typically expelling methanimine (

    
    ) or ethylene fragments depending on charge localization.
    
  • Observation:

    • Loss of

      
       (29 Da): m/z 186 → 157 
      
    • Loss of

      
       (41 Da): m/z 186 → 145 
      
Pathway C: Formation of the Difluorophenyl Cation

Under higher collision energies (CID > 25 eV), the connection between the heterocycle and the aromatic ring breaks.

  • Mechanism: Inductive cleavage stabilized by the fluorine atoms.

  • Observation: m/z 113.02 (

    
    ).
    
  • Specificity: This ion confirms the specific 3,4-difluoro substitution pattern.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the key diagnostic fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 186.07 Dehydration Dehydration Product [M+H - H2O]+ m/z 168.06 Precursor->Dehydration - H2O (18 Da) RingOpen Ring Opening Intermediate Precursor->RingOpen Ring Strain Relief Fragment113 Difluorophenyl Cation m/z 113.02 Dehydration->Fragment113 Inductive Cleavage Fragment157 Loss of CH2NH m/z 157.05 RingOpen->Fragment157 - CH2NH (29 Da) Fragment157->Fragment113 - C2H2O (Ketene loss)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-(3,4-Difluorophenyl)azetidin-3-ol.

Comparative Analysis: Specificity vs. Analogs

To validate the identity of this compound, it must be distinguished from common structural analogs. The table below compares the fragmentation performance of the target compound against its mono-fluoro and non-fluorinated counterparts.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 3-(3,4-Difluoro) Analog A: 3-(4-Fluoro) Analog B: 3-Phenyl (No F)
Precursor (

)
186.07 168.08150.09
Dehydration Product 168.06 150.07132.08
Key Aromatic Fragment 113.02 (

)
95.03 (

)
77.04 (

)
Mass Shift (

)
Reference -18 Da-36 Da
Fragmentation Energy High (C-F bond stability)MediumLow

Analyst Note: The presence of the m/z 113 ion is the "fingerprint" for the 3,4-difluoro motif. If you observe m/z 95, your sample is likely contaminated with the mono-fluoro impurity.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol ensures reproducible detection and fragmentation.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The compound is moderately polar (LogP ~0.9); a standard C18 gradient ensures retention away from the solvent front where ion suppression occurs.

Phase 2: Mass Spectrometry Parameters (Source Optimization)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 30 V (Keep low to prevent in-source dehydration of the labile -OH).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H]+ and generates m/z 168 (Dehydration).

    • High (30-40 eV): Generates m/z 113 (Aromatic core).

Phase 3: Data Processing Workflow

The following DOT diagram outlines the logic flow for confirming the compound's identity in a complex matrix.

Workflow Sample Unknown Sample FullScan Full Scan MS1 Search 186.07 Sample->FullScan Filter1 Peak Detected? FullScan->Filter1 MS2 Trigger MS/MS (CE Ramp 10-40eV) Filter1->MS2 Yes Fail Negative Filter1->Fail No Check168 Check m/z 168 (Water Loss) MS2->Check168 Check113 Check m/z 113 (Difluoro Core) Check168->Check113 Present Result Identity Confirmed Check113->Result Present

Figure 2: Logic flow for confirming 3-(3,4-Difluorophenyl)azetidin-3-ol identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65919632, 3-(3,4-Difluorophenyl)azetidin-3-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Azetidine Fragmentation Patterns & Electron Ionization Data.[1] National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of nitrogen heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3][4] (Contextual grounding for azetidine ring opening mechanisms).

Sources

Validation

The Fluorine Advantage: A Comparative Bioactivity Analysis of 3-(3,4-Difluorophenyl)azetidin-3-ol and its Non-Fluorinated Analog

A Technical Guide for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone for enhancing pharma...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone for enhancing pharmacological properties.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of 3-(3,4-Difluorophenyl)azetidin-3-ol and its non-fluorinated parent compound, 3-phenylazetidin-3-ol. By examining their potential differences in enzyme inhibition and cytotoxicity, we aim to provide a clear, experimentally-grounded rationale for the strategic use of fluorination in the design of novel therapeutics targeting central nervous system (CNS) disorders. Azetidine derivatives, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized for their utility in drug discovery, offering unique vectors for molecular exploration and improved physicochemical properties.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's electronic and physicochemical properties.[1][2] In the context of the 3-phenylazetidin-3-ol scaffold, the introduction of two fluorine atoms on the phenyl ring is hypothesized to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability.

  • Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution of the aromatic ring, potentially leading to more favorable interactions with target proteins through modified pKa, dipole moments, or the formation of hydrogen bonds.[1][4]

  • Membrane Permeability: Increased lipophilicity is a common consequence of fluorination, which can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-active drugs.

This guide will now delve into the experimental framework for validating these hypotheses through a direct comparison of 3-(3,4-Difluorophenyl)azetidin-3-ol and 3-phenylazetidin-3-ol.

Comparative Bioactivity Assessment: A Proposed Study

To empirically compare the bioactivity of the fluorinated and non-fluorinated analogs, a series of in vitro assays are proposed. The primary focus will be on their potential as inhibitors of monoamine oxidases (MAO), a class of enzymes implicated in the pathophysiology of depression and neurodegenerative diseases, and a general assessment of their cytotoxicity.

Table 1: Physicochemical Properties of Test Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
3-phenylazetidin-3-olC₉H₁₁NO149.190.85
3-(3,4-Difluorophenyl)azetidin-3-olC₉H₉F₂NO185.171.52

Note: Calculated LogP values are estimations and should be experimentally verified.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are key enzymes in the catabolism of monoamine neurotransmitters.[2] There are two main isoforms, MAO-A and MAO-B, which represent important therapeutic targets for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1][5] An in vitro assay will be conducted to determine the inhibitory potency (IC50) of each compound against both isoforms.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is utilized as a common substrate for both isoforms.[2][5]

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing the respective MAO enzyme in a suitable buffer is pre-incubated with varying concentrations of the test compounds (3-phenylazetidin-3-ol and 3-(3,4-Difluorophenyl)azetidin-3-ol) for a defined period.

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

    • The reaction is allowed to proceed at 37°C and is then stopped.

    • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.[2]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
3-phenylazetidin-3-ol15.225.8
3-(3,4-Difluorophenyl)azetidin-3-ol2.85.1

This data is hypothetical and serves to illustrate the expected outcome based on the principles of medicinal chemistry.

The anticipated results suggest that the difluorinated analog exhibits significantly greater potency against both MAO-A and MAO-B, which can be attributed to the favorable electronic and conformational effects of the fluorine substituents on receptor binding.

Cytotoxicity Assessment

A fundamental aspect of early-stage drug discovery is the evaluation of a compound's potential toxicity to healthy cells. A standard MTT assay will be employed to assess the cytotoxicity of both compounds against a human cell line (e.g., HEK293).

  • Cell Culture: HEK293 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.[6]

CompoundCC50 in HEK293 cells (µM)
3-phenylazetidin-3-ol> 100
3-(3,4-Difluorophenyl)azetidin-3-ol> 100

This data is hypothetical. It is anticipated that at the concentrations showing significant MAO inhibition, neither compound would exhibit substantial cytotoxicity, indicating a favorable therapeutic window.

Visualizing the Experimental Workflow

To provide a clear overview of the proposed comparative study, the following diagram illustrates the key stages of the experimental workflow.

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Bioactivity Assessment cluster_data Data Analysis & Comparison synth_non_fluoro Synthesis of 3-phenylazetidin-3-ol char Purity & Structural Confirmation (NMR, MS) synth_non_fluoro->char synth_fluoro Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol synth_fluoro->char mao_assay MAO-A & MAO-B Inhibition Assay char->mao_assay cyto_assay MTT Cytotoxicity Assay (HEK293 cells) char->cyto_assay ic50 IC50 Determination (MAO Inhibition) mao_assay->ic50 cc50 CC50 Determination (Cytotoxicity) cyto_assay->cc50 comparison Comparative Analysis of Bioactivity & Selectivity ic50->comparison cc50->comparison

Caption: Experimental workflow for the comparative bioactivity assessment.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for comparing the bioactivity of 3-(3,4-Difluorophenyl)azetidin-3-ol and its non-fluorinated analog, 3-phenylazetidin-3-ol. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, often leading to enhanced potency, metabolic stability, and overall "drug-likeness".[3] The proposed experimental plan, focusing on MAO inhibition and cytotoxicity, provides a clear path to quantifying the "fluorine advantage" for this particular molecular scaffold. The anticipated results, based on established principles of medicinal chemistry, suggest that the difluorinated analog will exhibit superior bioactivity, highlighting the value of this synthetic strategy in the development of novel CNS-targeted therapeutics.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (2024). Biological aspects of fluorine. Retrieved from [Link]

  • Singh, R. P., & Singh, R. K. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 17(34), 4165-4180.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2731, 345-353.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21.
  • Molecular Devices. (n.d.). Cell viability, cell proliferation, cytotoxicity assays. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

Sources

Comparative

Spectroscopic characterization of 3-(3,4-Difluorophenyl)azetidin-3-ol derivatives

An In-Depth Guide to the Spectroscopic Characterization of 3-(3,4-Difluorophenyl)azetidin-3-ol Derivatives Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidine derivatives are a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 3-(3,4-Difluorophenyl)azetidin-3-ol Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidine derivatives are a cornerstone in medicinal chemistry, prized for their ability to impart favorable physicochemical properties to drug candidates.[1] The rigid, four-membered ring can act as a bioisosteric replacement for larger, more flexible groups, often improving metabolic stability, aqueous solubility, and cell permeability. When functionalized with motifs like the 3,4-difluorophenyl group, these scaffolds become highly valuable probes for exploring chemical space, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors.[2]

The 3-(3,4-difluorophenyl)azetidin-3-ol framework, specifically, combines the structural benefits of the azetidine ring with the electronic modulation offered by the difluorophenyl group. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and block metabolic attack at key positions.

For researchers and drug development professionals, unambiguous structural confirmation and purity assessment of these derivatives are paramount. A multi-technique spectroscopic approach is not just best practice; it is a necessity for advancing a compound through the development pipeline. This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the core spectroscopic techniques used to characterize these molecules, explaining the causality behind experimental choices and presenting supporting data from analogous systems.

Core Spectroscopic Techniques: A Comparative Analysis

The complete structural elucidation of a 3-(3,4-difluorophenyl)azetidin-3-ol derivative relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For fluorinated compounds, the analysis is enriched by the use of ¹⁹F NMR, which provides a direct window into the electronic environment of the fluorine atoms.[3]

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environment. Key diagnostic signals for a compound like 3-(3,4-difluorophenyl)azetidin-3-ol include:

  • Azetidine Ring Protons: The two methylene (CH₂) groups on the azetidine ring are diastereotopic due to the C3 tertiary alcohol. This results in four distinct proton signals. The protons on C2 and C4 will each appear as a pair of doublets, a characteristic AB quartet, due to geminal coupling.[4] Further splitting may arise from coupling to the N-H proton.

  • Aromatic Protons: The 3,4-difluorophenyl group gives rise to a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm). The splitting is governed by both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

  • Labile Protons (N-H and O-H): The signals for the amine (N-H) and alcohol (O-H) protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where the signals disappear.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

  • Azetidine Carbons: The two methylene carbons (C2 and C4) will appear in the aliphatic region (typically δ 50-65 ppm). The quaternary carbon (C3) bearing the hydroxyl and phenyl groups will be further downfield (δ 60-80 ppm) and will likely show a smaller signal intensity.

  • Aromatic Carbons: The six aromatic carbons will appear in the δ 110-165 ppm range. The two carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF ≈ 240-250 Hz), appearing as doublets.[5] Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for the other aromatic carbons, providing definitive assignment points.

¹⁹F NMR: The Fluorine Fingerprint

For any fluorinated pharmaceutical, ¹⁹F NMR is an indispensable tool.[6] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it easy to detect.[7]

  • Chemical Shifts: The two fluorine atoms at the C3' and C4' positions are in different chemical environments and will therefore produce two distinct signals. For aromatic fluorines, these shifts typically fall within the -100 to -150 ppm range.[8]

  • Coupling: The two fluorine atoms will couple to each other, resulting in a doublet of doublets pattern (or more complex multiplets due to coupling with protons). The magnitude of the fluorine-fluorine coupling constant (JFF) and the various fluorine-hydrogen coupling constants (JHF) are highly diagnostic for confirming the substitution pattern on the aromatic ring.[9]

Workflow for Complete Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation synthesis Synthesize Derivative purify Purify (e.g., Chromatography) synthesis->purify H_NMR ¹H NMR purify->H_NMR Acquire Data C_NMR ¹³C NMR purify->C_NMR Acquire Data F_NMR ¹⁹F NMR purify->F_NMR Acquire Data MS Mass Spectrometry purify->MS Acquire Data IR IR Spectroscopy purify->IR Acquire Data integrate Integrate All Data H_NMR->integrate C_NMR->integrate F_NMR->integrate MS->integrate IR->integrate structure Final Structure Confirmed integrate->structure

Caption: Workflow for synthesis and characterization.

Mass Spectrometry (MS): Verification of Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺.[4]

  • Expected m/z: For the parent compound 3-(3,4-difluorophenyl)azetidin-3-ol (C₉H₉F₂NO), the monoisotopic mass is 185.0652.[10] HRMS analysis should detect an ion with an m/z value very close to 186.0725, corresponding to the [M+H]⁺ adduct. Other common adducts like [M+Na]⁺ (m/z 208.0544) may also be observed.[10]

  • Fragmentation: While ESI is soft, some fragmentation can occur. Common fragmentation pathways for azetidines involve ring-opening or loss of small neutral molecules (e.g., H₂O from the alcohol). This fragmentation pattern can provide additional structural clues.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as a quick quality control check.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol O-H group.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ indicates the secondary amine N-H group.

  • C-H Stretches: Signals around 2850-3000 cm⁻¹ correspond to aliphatic C-H bonds in the azetidine ring, while signals above 3000 cm⁻¹ correspond to aromatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.[11]

  • C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for the parent compound, 3-(3,4-Difluorophenyl)azetidin-3-ol, based on analysis of structurally related compounds. This serves as a baseline for comparing newly synthesized derivatives.

Technique Feature Expected Observation / Value Rationale / Reference Analogue
¹H NMR Azetidine CH₂ Protons4 distinct signals (likely pairs of doublets), δ 3.5-4.5 ppmDiastereotopic protons on a substituted azetidine ring.[4]
Aromatic ProtonsComplex multiplets, δ 6.8-7.5 ppmSplitting due to H-H and H-F coupling.[12]
N-H, O-H ProtonsBroad singlets, variable shiftLabile protons, confirmed by D₂O exchange.
¹³C NMR Azetidine C2, C4δ 50-65 ppmTypical range for CH₂ carbons adjacent to nitrogen.[13]
Azetidine C3 (Quaternary)δ 60-80 ppmDeshielded by -OH, -N, and aromatic ring.[14]
Aromatic C-F2 doublets, δ 145-165 ppm, ¹JCF ≈ 245 HzLarge one-bond coupling is characteristic.[5]
¹⁹F NMR Aromatic F3', F4'2 distinct multiplets, δ -110 to -150 ppmDifferent chemical environments and mutual coupling.[6][8]
HRMS (ESI+) [M+H]⁺m/z = 186.0725Calculated for C₉H₁₀F₂NO⁺.[10]
[M+Na]⁺m/z = 208.0544Common sodium adduct.[10]
IR O-H StretchBroad, 3200-3600 cm⁻¹Characteristic of alcohols.[15]
N-H StretchModerate, 3300-3500 cm⁻¹Characteristic of secondary amines.
C-F StretchStrong, 1100-1300 cm⁻¹Characteristic of aryl fluorides.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it allows for the observation of N-H and O-H protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) may be required due to the low natural abundance of ¹³C and the presence of a quaternary carbon.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the broadband probe to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient. Reference the spectrum to an external standard like CFCl₃ (δ 0 ppm).

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Integrate the ¹H spectrum to determine proton ratios.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the m/z of the most abundant ions. Use the instrument's software to calculate the elemental composition for the observed accurate masses and compare them to the theoretical values.

Data Interconnectivity for Structural Confirmation

G MW Molecular Weight & Formula (from HRMS) Final_Structure Confirmed Structure of 3-(3,4-Difluorophenyl)azetidin-3-ol Derivative MW->Final_Structure Confirms Formula FG Functional Groups (-OH, -NH, C-F) (from IR) FG->Final_Structure Confirms Groups H_Framework Proton Framework (from ¹H NMR) C_Backbone Carbon Backbone (from ¹³C NMR) H_Framework->C_Backbone Correlated by 2D NMR (HSQC) F_Positions Fluorine Environment (from ¹⁹F NMR) H_Framework->F_Positions Correlated by ³JHF, ⁴JHF coupling H_Framework->Final_Structure Defines Connectivity C_Backbone->F_Positions Correlated by ¹JCF, ²JCF coupling C_Backbone->Final_Structure Defines Connectivity F_Positions->Final_Structure Defines Connectivity

Caption: Interlinking spectroscopic data for validation.

Conclusion

The thorough characterization of 3-(3,4-difluorophenyl)azetidin-3-ol derivatives is a non-negotiable step in their journey from laboratory synthesis to potential therapeutic application. A logical and systematic application of NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy provides a self-validating system for structural confirmation. By comparing the acquired data against the expected chemical shifts, coupling constants, molecular weight, and functional group absorptions outlined in this guide, researchers can confidently verify the identity and purity of their target molecules, ensuring a solid foundation for subsequent biological and pharmaceutical development.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride (C9H9F2NO). PubChemLite.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Using Benchtop 19F NMR to Evalu
  • Azetidine - Mass Spectrum. NIST WebBook.
  • 19Flourine NMR. University of Ottawa.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Reference Spectra for Chem 117. University of California, Santa Cruz.
  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 13C NMR Chemical Shift.

Sources

Validation

A Comparative Guide to Bioisosteric Replacement of 3-(3,4-Difluorophenyl)azetidin-3-ol: A Case Study with Bicyclo[1.1.1]pentane

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the interchange of chemical groups with similar physical or chemical properties, stands as a cornerstone of this optimization process.[1][2] The goal is to enhance desired properties such as potency, selectivity, and metabolic stability, while mitigating undesirable characteristics like toxicity or poor pharmacokinetics.[1]

The 3-aryl-3-hydroxyazetidine scaffold has emerged as a privileged motif in drug discovery, prized for its three-dimensional character and favorable physicochemical properties imparted by the strained four-membered ring.[3][4][5][6] The azetidine ring, with its sp³-rich nature, can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more traditional, flatter aromatic systems.[3][7] Specifically, the 3-(3,4-Difluorophenyl)azetidin-3-ol moiety combines this advantageous scaffold with a difluorinated phenyl ring, a common feature in medicinal chemistry used to modulate electronic properties and block metabolic oxidation.[2]

However, even with these inherent advantages, the phenyl ring can contribute to metabolic liabilities and high lipophilicity.[8][9] This guide provides an in-depth, comparative analysis of replacing the 3,4-difluorophenyl group in 3-(3,4-Difluorophenyl)azetidin-3-ol with a non-classical bioisostere: the bicyclo[1.1.1]pentane (BCP) core. BCP has gained significant traction as a saturated, rigid, and three-dimensional surrogate for a para-substituted phenyl ring.[8][10][11][12] This guide will furnish researchers, scientists, and drug development professionals with the rationale, experimental protocols, and comparative data to effectively evaluate such a bioisosteric replacement in their own discovery programs.

The Rationale for Bioisosteric Replacement: Phenyl vs. Bicyclo[1.1.1]pentane

The decision to replace a phenyl ring is often driven by the need to "escape from flatland," a concept that encourages the use of three-dimensional scaffolds to improve drug-like properties.[13] While the 3,4-difluorophenyl group in our parent compound offers certain benefits, its aromatic nature can still be associated with metabolic instability through cytochrome P450-mediated oxidation.[9] Furthermore, the planarity and lipophilicity of the phenyl ring can lead to non-specific binding and poor solubility.[8][9]

The BCP moiety serves as an excellent bioisostere for a para-substituted phenyl ring due to its similar size and ability to project substituents in a linear fashion, mimicking the 1,4-disubstitution pattern of a phenyl ring.[12] However, being a saturated, non-aromatic cage system, BCP offers several potential advantages:

  • Improved Metabolic Stability: The C-H bonds on the BCP core are generally less susceptible to oxidative metabolism compared to those on a phenyl ring.[14][15]

  • Enhanced Solubility: The replacement of a lipophilic aromatic ring with a saturated hydrocarbon cage can lead to a significant improvement in aqueous solubility.[9][10][12]

  • Reduced Lipophilicity: BCP analogs typically exhibit lower lipophilicity (LogP) compared to their phenyl counterparts, which can be beneficial for overall ADME properties.[12]

  • Novel Chemical Space: The unique three-dimensional structure of BCP allows for exploration of novel chemical space and can lead to improved intellectual property positions.

This comparative guide will use a hypothetical case study where these compounds are evaluated as inhibitors of a protein kinase, a common target class for which such scaffolds are relevant.

Experimental Section: A Head-to-Head Comparison

This section provides detailed protocols for the synthesis of the parent compound and its BCP bioisostere, followed by methods for their comparative evaluation.

Synthesis of Bioisosteric Analogs

The synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol and its BCP analog can be achieved through a straightforward and scalable synthetic route starting from a common intermediate, N-Boc-3-azetidinone.

Protocol 1: Synthesis of 3-(3,4-Difluorophenyl)azetidin-3-ol

  • Grignard Reagent Formation: To a solution of 1-bromo-3,4-difluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq) under an inert atmosphere (N₂ or Ar). The reaction is initiated with a small crystal of iodine if necessary and stirred until the magnesium is consumed.

  • Addition to Azetidinone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol.

  • Deprotection: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours. Concentrate the reaction mixture in vacuo to yield 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride as the final product.

Protocol 2: Synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol

The synthesis of the BCP analog follows a similar procedure, substituting the aryl Grignard reagent with the corresponding organometallic reagent derived from 1-iodobicyclo[1.1.1]pentane.

  • Organolithium Formation: Dissolve 1-iodobicyclo[1.1.1]pentane (1.1 eq) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 30-60 minutes at this temperature.

  • Addition to Azetidinone: To the freshly prepared bicyclo[1.1.1]pentan-1-yllithium, add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Reaction Monitoring and Quenching: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Perform extraction and purification as described in Protocol 1, step 4, to yield N-Boc-3-(bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol.

  • Deprotection: Deprotect the Boc group as described in Protocol 1, step 5, to obtain 3-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol hydrochloride.

Comparative In Vitro Evaluation

To objectively compare the performance of the 3,4-difluorophenyl compound (termed Compound A ) and its BCP bioisostere (Compound B ), a series of in vitro assays should be conducted.

Workflow for Comparative In Vitro Profiling

Caption: Workflow for the comparative evaluation of bioisosteric analogs.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[16][17]

  • Cell Culture and Treatment: Culture a relevant cell line expressing the target kinase to ~80% confluency. Treat the cells with increasing concentrations of Compound A or Compound B (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a specific temperature (determined through a temperature gradient experiment, e.g., 52°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Quantify the amount of soluble target protein in the supernatant using a suitable method such as Western blotting or an ELISA-based technique (e.g., AlphaScreen).

  • Data Interpretation: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the EC₅₀ for target engagement.

Protocol 4: In Vitro Metabolic Stability (Microsomal Assay)

This assay assesses the susceptibility of the compounds to phase I metabolism by liver enzymes.[18][19][20][21]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Compound Incubation: Add Compound A or Compound B to the reaction mixture at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).

Comparative Data Summary

The following table summarizes the expected outcomes from the comparative evaluation of Compound A and Compound B , based on literature precedents for phenyl-to-BCP bioisosteric replacements.[10][12][22][23]

ParameterCompound A (3,4-Difluorophenyl)Compound B (BCP)Rationale for Expected Difference
Target Engagement (EC₅₀) ~50 nM~50-100 nMBCP is a good structural mimic; similar potency is often maintained.[10][23]
Aqueous Solubility Low (e.g., 15 µM)Moderate (e.g., 75 µM)BCP is less lipophilic and more 3D, disrupting crystal packing and improving solubility.[10][12]
Lipophilicity (LogD at pH 7.4) High (e.g., 3.5)Moderate (e.g., 2.5)Replacement of an aromatic ring with a saturated cage reduces lipophilicity.[12]
Microsomal Stability (t½ in HLM) Moderate (e.g., 30 min)High (e.g., >60 min)The BCP core is more resistant to oxidative metabolism than the phenyl ring.[14][15][22]
Permeability (PAMPA) ModerateModerate to HighReduced lipophilicity may slightly decrease passive permeability, but improved solubility can have a counteracting positive effect.

Discussion and Strategic Implications

The bioisosteric replacement of the 3,4-difluorophenyl ring with a bicyclo[1.1.1]pentane moiety represents a sound strategy for optimizing the drug-like properties of the 3-hydroxyazetidine scaffold. The expected data suggests that such a modification can lead to a compound with significantly improved metabolic stability and aqueous solubility, while maintaining comparable target engagement.

Causality Behind Experimental Choices:

  • Choice of BCP: BCP was selected as it is a non-classical, three-dimensional bioisostere that effectively mimics the geometry of a para-substituted phenyl ring, making it an ideal candidate for this specific replacement.[12]

  • CETSA for Target Engagement: Unlike traditional biochemical assays, CETSA measures target binding within the complex milieu of an intact cell, providing more physiologically relevant data on a compound's ability to reach and engage its target.[16][17]

  • Microsomal Stability Assay: This in vitro ADME assay is a standard in early drug discovery, offering a reliable and high-throughput method to predict in vivo hepatic clearance, a critical parameter for determining a drug's dosing regimen.[18][19][20]

Self-Validating System:

The described protocols incorporate internal controls for robust and reliable data. In CETSA, the vehicle control establishes the baseline thermal stability of the target protein. In the microsomal stability assay, incubations are run in the absence of the NADPH cofactor to control for non-enzymatic degradation, and known compounds with low, medium, and high clearance are included as positive controls to ensure the assay is performing correctly.[20]

Conclusion

The strategic application of bioisosterism is a powerful tool in the medicinal chemist's arsenal. This guide has detailed a comparative study of 3-(3,4-Difluorophenyl)azetidin-3-ol and its bicyclo[1.1.1]pentane bioisostere, providing the rationale, synthetic and analytical protocols, and expected outcomes. The replacement of the phenyl ring with the BCP core is anticipated to yield a molecule with a superior ADME profile, particularly in terms of metabolic stability and solubility, without significantly compromising target potency. This case study underscores the importance of exploring non-classical, three-dimensional bioisosteres to overcome common challenges in drug development and to unlock novel chemical space for the discovery of safer and more effective medicines.

References

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Eurofins DiscoverX. (2017). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Lay, A. J., et al. (2023). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Measom, N. D., et al. (2016). Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. ResearchGate. Available at: [Link]

  • protocols.io. (2026). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Chemspace. 1-[3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carbonyl]-3-(prop-2-en-1-yl)azetidin-3-ol. Available at: [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. Available at: [Link]

  • Stepan, A. F., et al. (2021). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. Available at: [Link]

  • Begg, M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Chemspace. Bioisosteric Replacements. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Karade, P., et al. (2021). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace. Available at: [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Gribanov, P. S., et al. (2016). An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry. Available at: [Link]

  • Scott, J. D., et al. (2015). Heteroaryls and uses thereof. Google Patents.
  • Ly, N. T., et al. (2013). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Boyd, M., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Available at: [Link]

  • Boyd, M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Fuente, A., et al. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. Available at: [Link]

  • Winstanley, T., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pen. ChemRxiv. Available at: [Link]

  • Stache, E. E., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available at: [Link]

  • Lin, H.-R., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

  • Sharma, S., et al. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. (2018). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]

  • MacKenzie, D. A., et al. (2018). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Organic Syntheses. Available at: [Link]

  • Darko, C. A., et al. (2013). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. PubMed. Available at: [Link]

  • Macmillan Group. (2021). phenyl bioisosterism unlayered. Available at: [Link]

  • Darko, C. A., et al. (2013). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. NIH. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. Available at: [Link]

Sources

Comparative

Validating Chemical Purity of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride: A Comparative Analytical Guide

Executive Summary The Hidden Risks of Standard QC: For drug development professionals utilizing 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (CAS: 1423033-35-5), standard Certificate of Analysis (CoA) data relying s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Risks of Standard QC: For drug development professionals utilizing 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride (CAS: 1423033-35-5), standard Certificate of Analysis (CoA) data relying solely on HPLC-UV often masks critical quality attributes. This intermediate contains a strained azetidine ring prone to stress-induced ring opening and a hydrochloride salt form susceptible to hygroscopicity and inorganic contamination.

This guide compares the three primary validation methodologies—RP-HPLC , qNMR , and LC-MS/MS —to establish a self-validating quality system. While HPLC is the industry workhorse, this guide argues that qNMR (Quantitative Nuclear Magnetic Resonance) is the necessary orthogonal tool for absolute purity determination, particularly for early-phase batches where impurity response factors are unknown.

Part 1: The Challenge – Molecule-Specific Instability

The chemical structure of 3-(3,4-Difluorophenyl)azetidin-3-ol HCl presents unique analytical challenges:

  • Azetidine Ring Strain: The 4-membered nitrogenous ring possesses high angle strain (~26 kcal/mol). Under thermal stress or incorrect pH, this ring can undergo nucleophilic attack, leading to ring-opening impurities (amino-ketones or diols) that may co-elute in standard HPLC gradients.

  • Fluorine Multiplicity: The 3,4-difluoro substitution creates complex splitting patterns in

    
     NMR, potentially obscuring impurity signals in the aromatic region.
    
  • Salt Stoichiometry: As an HCl salt, the "purity" by weight is significantly affected by excess HCl or residual water, neither of which is detectable by UV detectors.

Visualization: Stability & Validation Logic

The following diagram illustrates the degradation risks and the logical workflow for validating incoming batches.

ValidationWorkflow Start Incoming Batch 3-(3,4-Difluorophenyl)azetidin-3-ol HCl Solubility Solubility Check (D2O/MeOD) Start->Solubility HPLC Method A: RP-HPLC (Purity % Area) Solubility->HPLC Decision1 >98% Area? HPLC->Decision1 qNMR Method B: 1H/19F qNMR (Absolute Wt %) Decision1->qNMR Yes LCMS Method C: LC-MS (Impurity ID) Decision1->LCMS No (Identify Impurity) Final Release for Synthesis qNMR->Final Wt% > 95% Reject Reject / Recrystallize qNMR->Reject Wt% < 95% (Salt/Solvent issue) LCMS->Reject

Caption: Validation Decision Tree. Note that HPLC is a filter, but qNMR is the final arbitrator for mass balance.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three methodologies based on their ability to detect specific failure modes associated with azetidin-3-ol derivatives.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (Internal Std) Method C: LC-MS/MS
Primary Output Relative Purity (% Area)Absolute Purity (% Weight)Impurity Identification (m/z)
Detection Principle UV Absorption (Chromophores)Nuclear Spin (Molar Ratio)Ionization (Mass-to-Charge)
Blind Spot Inorganic salts (NaCl), Water, Non-UV active solventsParamagnetic impurities (rare)Ion suppression, Isomers
Response Factor Dependent (Requires reference standards)Independent (1:1 proton response)Dependent (Ionization efficiency)
Azetidine Specificity High (Separates regioisomers)High (Distinct ring signals)High (Detects ring-opened mass)
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Routine QC Gold Standard for Potency Troubleshooting
Why qNMR Wins for Validation

For a research-grade intermediate, qNMR is superior because it does not require a reference standard of the analyte itself (which you likely don't have). By using a certified Internal Standard (IS) like Maleic Acid, you can determine the exact weight percentage of the active azetidine, accounting for invisible water or excess HCl that HPLC misses.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Stability-Indicating RP-HPLC

Objective: To separate the parent azetidine from potential ring-opened degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Azetidine backbone).

  • Validation Check: Inject a sample subjected to acid stress (0.1N HCl, 60°C, 1 hr). If the main peak decreases and a new peak (ring-opened) appears, the method is stability-indicating.

Protocol B: 1H/19F qNMR (The "Truth" Method)

Objective: To determine absolute assay (wt%) and check for fluorinated impurities.

  • Solvent Selection: DMSO-d6 is preferred over D2O to prevent H/D exchange of the hydroxyl/amine protons, ensuring accurate integration.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Criteria: The IS signals must not overlap with the azetidine protons (typically

      
       3.5-4.5 ppm) or the aromatic protons (
      
      
      
      7.0-7.5 ppm).
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision
      
      
      0.01 mg).
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation (critical for quantitative accuracy).
  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity of Internal Standard.
  • 19F NMR Check: Run a fluorine scan. The 3,4-difluoro pattern should show two distinct signals. Any additional fluorine signals indicate regioisomers (e.g., 2,3-difluoro) or des-fluoro impurities.

Part 4: Case Study – The "99%" Trap

Scenario: A researcher purchases Batch #402.

  • Vendor CoA: Claims 99.2% Purity via HPLC (254 nm).

  • Observed Issue: The subsequent coupling reaction yield is 15% lower than expected.

Investigation:

  • HPLC Retest: Confirms 99.1% area purity. No organic impurities found.

  • qNMR Analysis:

    • The aromatic integrals match the structure.

    • However, the calculated weight purity is only 84% .

    • Finding: The spectrum reveals broad peaks at

      
       8-9 ppm (excess HCl) and a water peak at 
      
      
      
      3.3 ppm.

Corrective Action: The batch was dried under vacuum over


, and stoichiometry was adjusted based on the qNMR weight purity, restoring reaction yields.

Part 5: References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • PubChem. Compound Summary for CID 1423033-35-5 (Analogous Structure). National Library of Medicine.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.